molecular formula C12H15N3 B3423035 4-(4-Aminopiperidin-1-yl)benzonitrile CAS No. 281234-90-0

4-(4-Aminopiperidin-1-yl)benzonitrile

Cat. No.: B3423035
CAS No.: 281234-90-0
M. Wt: 201.27 g/mol
InChI Key: IPHZXPNIIVSIEK-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0) is an organic compound belonging to the class of N-benzylpiperidines. It features a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. A primary research application of this chemical scaffold is in the synthesis of 3-aminopyrazole derivatives, which are investigated as precursors for the development of anticancer and anti-malarial agents . Furthermore, piperidine and benzonitrile substructures are common motifs in pharmaceuticals targeting a range of conditions. For instance, similar compounds have been investigated for use in chronic obstructive pulmonary disease (COPD) and pulmonary hypertension , while other piperidine-based xanthines are known to act as potent inhibitors of the dipeptidylpeptidase-IV (DPP-IV) enzyme, a established target for type 2 diabetes treatments . The 4-aminopiperidine moiety provides a versatile handle for further chemical modification, making this compound a flexible starting point for designing novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminopiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-10-1-3-12(4-2-10)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHZXPNIIVSIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288758
Record name 4-(4-Amino-1-piperidinyl)benzonitrile
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Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281234-90-0
Record name 4-(4-Amino-1-piperidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281234-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Amino-1-piperidinyl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201288758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Analytical Workflows for 4-(4-Aminopiperidin-1-yl)benzonitrile: A Technical Guide for Preclinical Development

Executive Summary & Structural Causality

This compound (CAS 281234-90-0) is a bifunctional organic scaffold widely utilized in the synthesis of target-binding drug candidates, particularly in the development of cell signaling inhibitors[1][2]. The molecule features a rigid benzonitrile core coupled to a 4-aminopiperidine ring.

Causality of Structure: The physicochemical behavior of this compound is dictated by an electronic "push-pull" system across its axis. The para-cyano group (


) is a strong electron-withdrawing group (EWG) via both inductive and resonance effects[3]. This dramatically reduces the basicity of the piperidine nitrogen directly attached to the phenyl ring (an aniline-like nitrogen). Conversely, the primary amine at the 4-position of the piperidine ring is insulated from this resonance system by 

carbons, retaining strong basicity[4]. This differential basicity is the core driver of the molecule's pH-dependent solubility, permeability, and target-binding properties[1].

Quantitative Physicochemical Descriptors

Below is a consolidated table of the core physicochemical properties of this compound, synthesized from empirical data and structural analogue predictions.

PropertyValueMethod / Source
CAS Number 281234-90-0
Molecular Formula C12H15N33[3]
Molecular Weight 201.27 g/mol
Predicted pKa (Primary Amine) ~10.37Analogue Extrapolation (4-Aminopiperidine)[4]
Predicted pKa (Piperidine N) < 2.0Hammett Equation Estimation
Physical Form SolidAmbient Conditions[5]

Acid-Base Equilibria: Ionization Dynamics

Because the molecule contains two nitrogen atoms with vastly different electronic environments, understanding its ionization state is critical. The primary amine governs the molecule's behavior at physiological pH (7.4), existing almost entirely in the protonated (cationic) state.

Protocol: Self-Validating Potentiometric pKa Determination To accurately measure the pKa of the primary amine without interference from atmospheric


, a potentiometric titration is employed.
  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Causality: Accurate Nernstian slope determination is required because the primary amine pKa is high (~10.4), placing it near the alkaline error region of standard electrodes.

  • Sample Preparation: Dissolve 2.0 mg of this compound in 10 mL of 0.15 M KCl. Causality: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl. Causality: This ensures both the primary amine and any trace protonation of the aniline-like nitrogen are fully saturated before the forward titration begins.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous flow of Argon. Causality: Argon prevents

    
     dissolution. Dissolved 
    
    
    
    would form carbonic acid, artificially buffering the alkaline region and skewing the true pKa of the primary amine.
  • Validation Control: Run a parallel titration with a known standard (e.g., diphenhydramine) to validate the electrode's response and the absence of carbonate interference in the alkaline range.

Lipophilicity and Aqueous Solubility Profiling

The lipophilicity of this compound is highly pH-dependent. At pH 7.4, the protonated primary amine significantly lowers the apparent partition coefficient (LogD) compared to the intrinsic LogP of the neutral free base.

Protocol: Shake-Flask LogP/LogD Determination (LC-MS Validated)

  • Phase Saturation: Pre-saturate 1-octanol and aqueous buffer (pH 7.4 for LogD, pH 12.0 for LogP) by stirring them together for 24 hours. Causality: Mutual saturation prevents volume changes during the assay, which would alter concentration calculations and invalidate the mass balance.

  • Spiking: Add the compound to the octanol phase to a final concentration of 100 µM.

  • Partitioning: Mix equal volumes (1 mL each) of the spiked octanol and the aqueous buffer in a glass vial. Vortex for 3 minutes, then shake at 25°C for 1 hour to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break any micro-emulsions. Micro-emulsions of octanol in the aqueous phase will artificially inflate the aqueous concentration readout, leading to a severe underestimation of LogP.

  • Quantification: Analyze both phases using HPLC-UV/MS. Calculate LogP/LogD as

    
    .
    

Workflow Visualization

The following diagram illustrates the logical progression of physicochemical characterization for this compound in a drug development pipeline.

G A Compound Synthesis & Purity (HPLC-MS) B Acid-Base Profiling (pKa via Potentiometry) A->B >98% Purity C Lipophilicity Assay (LogP/LogD Shake-Flask) A->C D Aqueous Solubility (Thermodynamic & Kinetic) A->D E Permeability Screening (PAMPA / Caco-2) B->E Ionization State C->E Partitioning Data D->E Max Conc. F Lead Optimization & SAR Development E->F ADME Profile

Caption: Sequential physicochemical characterization workflow for preclinical drug development.

References

  • Sigma-Aldrich. "this compound | 281234-90-0". Source:

  • Benchchem. "this compound (CAS 281234-90-0)". Source: 1

  • LookChem. "Cas 13035-19-3, 4-Aminopiperidine". Source:4

  • PubChem. "4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608". Source: 3

Sources

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Aminopiperidin-1-yl)benzonitrile is a significant chemical entity, often utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its unique structure, which combines a substituted piperidine ring with a benzonitrile moiety, imparts specific chemical properties that are crucial for its application. An exact understanding of its molecular weight and a detailed elucidation of its structure are paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products.[1][2] This guide provides a comprehensive overview of the analytical methodologies employed to characterize this compound, focusing on the principles and practical application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the analysis of this and structurally related compounds.

Part 1: Definitive Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

The precise molecular weight of a compound is a fundamental physical constant and a critical parameter for its identification and purity assessment. High-resolution mass spectrometry is the gold standard for this determination, offering unparalleled accuracy and the ability to deduce the elemental composition.[3][4][5]

The Rationale for HRMS in Small Molecule Analysis

Unlike nominal mass spectrometry which provides the integer mass of a molecule, HRMS can measure mass to four or more decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.[3] For a molecule like this compound, with a molecular formula of C₁₂H₁₅N₃, the ability to obtain a highly accurate mass measurement is essential for unambiguous confirmation of its identity.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL. The choice of a volatile solvent is critical for efficient ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.[6]

  • Instrument Calibration: The instrument is calibrated using a standard of known mass that covers the mass range of the analyte. This ensures the high mass accuracy required for elemental composition determination.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, as the basic nitrogen atoms in the aminopiperidine moiety are readily protonated.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion, [M+H]⁺. The high-resolution data is then used to calculate the elemental composition using specialized software.

Data Presentation and Interpretation

The expected results from the HRMS analysis of this compound are summarized in the table below.

ParameterTheoretical ValueObserved Value (Expected)
Molecular Formula C₁₂H₁₅N₃C₁₂H₁₅N₃
Monoisotopic Mass 201.1266 g/mol 201.1266 ± 0.0005 g/mol
Protonated Ion [M+H]⁺ 202.1344 m/z202.1344 ± 0.0005 m/z

The presence of an odd number of nitrogen atoms in the molecule is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8][9] The observation of the molecular ion at an odd m/z value in the mass spectrum provides a preliminary indication of the presence of an odd number of nitrogen atoms.[7][8][9]

Part 2: Comprehensive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[10][11][12][13] For this compound, a combination of ¹H and ¹³C NMR spectroscopy is employed for a complete structural assignment.

The Synergy of ¹H and ¹³C NMR

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, on the other hand, reveals the number of different types of carbon atoms and their electronic environment. Together, these techniques allow for a complete mapping of the molecule's carbon and proton framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and integrated. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce the structure.

Data Presentation and Interpretation

The expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predicted values are based on the analysis of its constituent chemical moieties.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d2HAromatic (ortho to CN)
~6.8d2HAromatic (meta to CN)
~3.8m2HPiperidine (axial, adjacent to N)
~3.0m1HPiperidine (CH-NH₂)
~2.8m2HPiperidine (equatorial, adjacent to N)
~1.9m2HPiperidine (axial, adjacent to CH-NH₂)
~1.5br s2H-NH₂
~1.4m2HPiperidine (equatorial, adjacent to CH-NH₂)

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152Aromatic (C-N)
~133Aromatic (CH, ortho to CN)
~120Nitrile (CN)
~115Aromatic (CH, meta to CN)
~105Aromatic (C-CN)
~50Piperidine (CH₂)
~48Piperidine (CH-NH₂)
~35Piperidine (CH₂)

The interpretation of the NMR data involves a systematic analysis of each signal. For instance, in the ¹H NMR spectrum, the downfield signals in the aromatic region are characteristic of the benzonitrile protons. The signals in the aliphatic region correspond to the protons of the aminopiperidine ring. The integration values confirm the number of protons in each environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons, allowing for the establishment of proton-proton connectivity.

Workflow Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for both the molecular weight determination and the structural analysis.

G cluster_0 Molecular Weight Determination Workflow A Sample Preparation (1 µg/mL in Methanol) B HRMS Analysis (ESI-TOF) A->B C Data Acquisition (Positive Ion Mode) B->C D Data Analysis (Elemental Composition) C->D

Caption: Workflow for HRMS analysis.

G cluster_1 Structural Analysis Workflow E Sample Preparation (5-10 mg in CDCl₃) F NMR Spectroscopy (¹H and ¹³C) E->F G Data Acquisition (High-Field Spectrometer) F->G H Spectral Interpretation (Structure Elucidation) G->H

Caption: Workflow for NMR analysis.

Conclusion

The combined application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and comprehensive approach to the characterization of this compound. HRMS delivers an unambiguous determination of the molecular formula through highly accurate mass measurement, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure. The methodologies and expected data presented in this guide serve as a robust reference for the quality control and in-depth analysis of this important chemical intermediate, ensuring its suitability for its intended applications in research and development.

References

Sources

Solubility Profile of 4-(4-Aminopiperidin-1-yl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 281234-90-0) is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, including DPP-4 inhibitors (e.g., Alogliptin analogs) and somatostatin receptor ligands (e.g., Paltusotine). Its structure—comprising a lipophilic benzonitrile moiety coupled to a polar, basic aminopiperidine ring—creates a complex solubility profile that is highly sensitive to solvent polarity, pH, and temperature.

This guide provides a comprehensive analysis of the solubility behavior of this compound. It synthesizes structural activity relationships (SAR) with thermodynamic principles to establish a predictive solubility map. Furthermore, it details a self-validating experimental protocol for precise solubility determination, essential for optimizing recrystallization yields and purification processes.

Physicochemical Characterization

Understanding the solubility of this compound requires a dissection of its molecular architecture. The molecule functions as an amphiphile with distinct hydrophobic and hydrophilic domains.

Structural Analysis[1]
  • Hydrophobic Domain: The p-cyanophenyl ring and the piperidine carbon skeleton provide significant lipophilicity, driving solubility in chlorinated and moderately polar organic solvents.

  • Hydrophilic/Polar Domain:

    • Nitrile Group (-CN): A weak hydrogen bond acceptor with a strong dipole moment (

      
       D), enhancing solubility in polar aprotic solvents like DMSO and Acetonitrile.
      
    • Primary Amine (-NH₂): Located at the 4-position of the piperidine, this group is a hydrogen bond donor/acceptor and a basic center (estimated pKa ~10.0–10.5).

Ionization and pH Sensitivity

The solubility of this compound is pH-dependent.

  • Free Base: Low aqueous solubility; high organic solubility.

  • Protonated Species (Salt Form): At pH < 9, the primary amine protonates, drastically increasing aqueous solubility and decreasing solubility in non-polar organic solvents.

ChemicalProperties Compound 4-(4-Aminopiperidin-1-yl) benzonitrile Lipophilic Lipophilic Domain (Phenyl + Piperidine Ring) Compound->Lipophilic Polar Polar Domain (Nitrile + Primary Amine) Compound->Polar Solubility_NonPolar Soluble in: DCM, CHCl3 Lipophilic->Solubility_NonPolar Van der Waals Solubility_Polar Soluble in: MeOH, EtOH, DMSO Polar->Solubility_Polar H-Bonding/Dipole

Figure 1: Structural determinants of solubility. The dual nature of the molecule allows it to interact with both protic and aprotic solvents.

Solubility Profile & Solvent Selection

The following profile categorizes solvents based on their interaction with the solute's functional groups. Data is derived from standard solubility trends for aminobenzonitrile/piperidine derivatives.

Solubility Heatmap
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of InteractionApplication
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions with nitrile; solvation of amine.Reaction medium; Stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces; weak H-bonding.Extraction; Chromatography.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding with amine (-NH₂) and nitrile (-CN).Recrystallization; Reaction solvent.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole; H-bond acceptance.Extraction; Washing.[1]
Ethers THF, MTBELow to Moderate Weak polarity; limited H-bonding.Precipitation anti-solvent.
Non-Polar Hexane, Heptane, TolueneVery Low Lack of polar interactions.Anti-solvent for crystallization.
Temperature Dependence

Solubility in alcohols (Ethanol, Methanol) exhibits a steep positive correlation with temperature, making them ideal candidates for cooling crystallization . The solute typically dissolves readily at reflux (>70°C) but precipitates upon cooling to 0–5°C.

Experimental Protocol: Solubility Determination

To generate precise mole fraction data for process optimization, the Isothermal Saturation Method coupled with HPLC quantification is the gold standard.

Reagents & Equipment[3][4]
  • Compound: this compound (>98% purity).

  • Solvents: HPLC grade (MeOH, EtOH, Acetonitrile, Water).

  • Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology
  • Preparation: Add excess solid compound to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

    • Validation: Visually confirm the presence of undissolved solid throughout the process.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection Wavelength: 254 nm (characteristic of the benzonitrile chromophore).

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake 24-48h @ Temp T) Start->Equilibrate Settle Sedimentation (2h, isothermal) Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 2: Workflow for the isothermal saturation method to determine solubility.

Thermodynamic Modeling

For process upscaling, experimental data points should be fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data in organic solvents:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
Application

By plotting


 vs. 

, researchers can determine the Enthalpy of Solution (

)
. A positive

indicates an endothermic dissolution process, confirming that solubility increases with temperature—a critical parameter for designing cooling crystallization curves.

Purification Strategy (Case Study)

Based on the solubility profile, a Recrystallization protocol for purifying crude this compound is proposed.

  • Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate (Solvent) / Hexane (Anti-solvent).

  • Rationale: The compound has high solubility in hot Ethanol but low solubility in Water.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Hot filtration to remove insoluble impurities.

    • Slowly add Water (or Hexane) until turbidity persists.

    • Cool gradually to 4°C to induce crystallization.

    • Filter and wash with cold anti-solvent.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • PubChem. (2023).[2] Compound Summary for CID 137652423: this compound.[2] National Center for Biotechnology Information. Retrieved from

  • Leyan. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • Feng, S., et al. (2018). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.
  • Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Chemical & Engineering Data.

Sources

Benzonitrile Architectures in Modern Medicinal Chemistry: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The benzonitrile moiety (Ar-CN) has evolved from a simple chemical intermediate to a privileged pharmacophore in modern drug discovery. Once viewed with skepticism due to toxicity concerns associated with the cyanide anion, the benzonitrile group is now recognized for its unique electronic properties, metabolic robustness, and bioisosteric utility. This technical guide analyzes the benzonitrile scaffold's role in FDA-approved therapeutics, details self-validating synthetic protocols for its installation, and maps its mechanistic function in oncology and infectious disease management.

The Nitrile Renaissance: Pharmacophore Mechanics

The nitrile group is not merely a passive structural spacer; it is a high-impact functional group with specific electronic and steric advantages.[1][2]

Electronic & Steric Profile
  • Dipole Moment: The C≡N bond possesses a strong dipole (~3.9 D), allowing it to participate in potent electrostatic interactions within protein binding pockets.

  • Hydrogen Bonding: It acts as a weak-to-moderate hydrogen bond acceptor. The nitrogen lone pair often engages with Serine or Threonine hydroxyls, or backbone amides.

  • Steric Efficiency: The linear geometry and small volume (approximately 1/8th the volume of a methyl group) allow the nitrile to penetrate narrow hydrophobic clefts where bulkier groups (like carboxylates or sulfonamides) would face steric clash.

Bioisosterism

In medicinal chemistry, the benzonitrile group serves as a bioisostere for:

  • Carbonyls (C=O): Mimicking the polarity without the metabolic liability of reduction.

  • Halogens (Cl, Br, I): Providing similar lipophilicity and electron-withdrawing character but with added H-bond accepting capability.

  • Hydroxyls/Carboxylates: Acting as a "masked" polar group that improves membrane permeability by reducing the desolvation penalty compared to charged groups.

Synthetic Architectures: From Sandmeyer to C-H Activation

Historically, benzonitriles were synthesized via the Sandmeyer reaction (requiring diazonium salts) or the Rosenmund-von Braun reaction (requiring harsh heating with CuCN).[3] Modern drug discovery demands milder, more tolerant methods.

Comparative Analysis of Synthetic Routes
FeatureSandmeyer ReactionRosenmund-von BraunPd-Catalyzed Cyanation (Modern)
Precursor Aniline (

)
Aryl Halide (

)
Aryl Halide (

)
Reagents

, CuCN
CuCN (stoichiometric)

or

, Pd cat.
Conditions Acidic, Multi-stepHigh Temp (>150°C)Mild (40-80°C), Neutral
Tolerance Low (acid sensitive)Low (thermal sensitive)High (broad FG tolerance)
Scalability Moderate (diazonium risk)Moderate (Cu waste)High (low catalyst loading)
Validated Protocol: Mild Pd-Catalyzed Cyanation

Source: Adapted from Cohen & Buchwald, Org.[4] Lett. 2015. This protocol utilizes non-toxic Zinc Cyanide (


) and operates at mild temperatures, suitable for late-stage functionalization of complex drug intermediates.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Cyanide Source:

    
     (0.6 equiv)
    
  • Catalyst: Pd(OAc)2 (2 mol %)

  • Ligand: XPhos or SPhos (4 mol %)

  • Solvent: THF:Water (5:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol),

    
     (70 mg, 0.6 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and Ligand (0.04 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed THF (2.5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 40°C for 2–12 hours. Monitor conversion via LC-MS.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Isolate the benzonitrile product via silica gel flash chromatography.

Causality: The water cosolvent is critical; it activates the Zinc Cyanide, facilitating the transmetallation step which is often the rate-determining barrier in anhydrous conditions.

Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic pathway of the Pd-catalyzed cyanation.

Pd_Cyanation_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 / H2O) OxAdd->TransMet Exch. Br for CN RedElim Reductive Elimination (Ar-CN Release) TransMet->RedElim Ar-Pd-CN Species RedElim->Pd0 Regeneration Product Benzonitrile (Ar-CN) RedElim->Product Substrate Aryl Bromide (Ar-Br) Substrate->OxAdd

Caption: Catalytic cycle for Pd-mediated cyanation. The cycle proceeds via Oxidative Addition, Transmetallation with activated Zn(CN)2, and Reductive Elimination.

Therapeutic Case Studies

The benzonitrile group is central to the efficacy of several blockbuster drugs.

Oncology: Letrozole (Femara)
  • Target: Aromatase (CYP19A1).

  • Mechanism: Letrozole is a reversible, non-steroidal aromatase inhibitor. It contains two benzonitrile rings.

  • Role of Nitrile:

    • Heme Coordination: The triazole ring nitrogen coordinates to the Heme Iron (

      
      ).
      
    • Mimicry: The benzonitrile moieties mimic the steroid backbone of the natural substrate (androstenedione), fitting into the hydrophobic pocket.

    • Metabolic Stability: The para-nitrile groups block metabolic oxidation at the electron-rich phenyl rings, significantly increasing the drug's half-life (

      
       days).
      
Infectious Diseases: Rilpivirine (Edurant)[5]
  • Target: HIV-1 Reverse Transcriptase (NNRTI).[5][6]

  • Mechanism: Binds to the allosteric NNRTI pocket, locking the enzyme in an inactive conformation.

  • Role of Nitrile: Rilpivirine features a cyanovinyl-benzonitrile motif. The nitrile sits in a hydrophobic tunnel (Val179, Leu100) and forms a critical hydrogen bond network involving water molecules, allowing the drug to retain potency even against mutant strains (e.g., K103N).

Visualization: Letrozole Binding Mode

This diagram abstracts the key interactions within the CYP19A1 active site.

Letrozole_Binding Letrozole Letrozole Triazole Triazole Ring Letrozole->Triazole Benzonitrile1 Benzonitrile A Letrozole->Benzonitrile1 Benzonitrile2 Benzonitrile B Letrozole->Benzonitrile2 Heme Heme Iron (Fe) Triazole->Heme Coordination Bond HydrophobicPocket Hydrophobic Pocket (Val370, Leu372) Benzonitrile1->HydrophobicPocket Pi-Stacking / VdW Met374 Met374 Benzonitrile2->Met374 Steric Fit

Caption: Interaction map of Letrozole within the Aromatase active site. The triazole coordinates Heme Fe, while benzonitriles exploit hydrophobic pockets.

Safety & Toxicology: The Cyanide Myth

A persistent misconception is that benzonitrile drugs release toxic cyanide (


) in vivo.
  • Reality: Unlike aliphatic nitriles (which can undergo

    
    -hydroxylation leading to cyanide release), benzonitriles are metabolically stable  against this pathway. The aromatic 
    
    
    
    bond is strong and resistant to oxidative cleavage by P450 enzymes.
  • Metabolic Fate: Benzonitriles are typically metabolized via:

    • Ring Hydroxylation: Occurring at the meta-position (followed by glucuronidation).

    • Hydrolysis: Rarely, the nitrile may be hydrolyzed to a benzoic acid derivative, but this is a minor pathway for most drugs like Letrozole.

  • Toxicity: Acute toxicity of benzonitrile derivatives is generally low. The primary safety concern is usually related to off-target ion channel inhibition (e.g., hERG), not cyanide poisoning.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[4] Organic Letters, 17(2), 202–205.[4] Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Link

  • Janssen, P. A., et al. (2005). Rilpivirine (TMC278): a potent, oral, long-acting, non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

  • U.S. Food and Drug Administration (FDA). Labeling for Letrozole (Femara). Link

Sources

Thermodynamic Stability of 4-(4-Aminopiperidin-1-yl)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, N-arylpiperidine derivatives serve as critical building blocks for targeted therapeutics, including PARP and SMYD3 inhibitors. Among these, 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0) represents a highly versatile, yet thermodynamically complex, intermediate[Benchchem][1].

As a Senior Application Scientist, I approach the stability of this compound not merely as a shelf-life metric, but as a dynamic interplay of structural thermodynamics. The molecule consists of three distinct functional domains, each with its own thermodynamic and kinetic vulnerabilities:

  • The N-Arylpiperidine Core : Provides rigid structural integrity.

  • The Benzonitrile Motif : Acts as a potential thermodynamic sink in the presence of moisture.

  • The Primary Amine (C4) : Serves as a highly nucleophilic, kinetically vulnerable site.

Understanding the causality behind how these domains degrade is essential for formulating robust handling, storage, and synthetic protocols.

Mechanistic Vulnerabilities & Thermodynamic Pathways

To accurately profile the stability of this compound, we must separate kinetic instability (reactions that happen quickly due to low activation energy) from thermodynamic instability (reactions driven by a large negative Gibbs free energy,


).
Resonance Stabilization of the N-Aryl Bond

The thermodynamic stability of the central N-aryl bond is exceptionally high. The para-cyano group (benzonitrile) is strongly electron-withdrawing. This pulls the lone pair of electrons from the piperidine nitrogen into the phenyl ring's


-system. This delocalization imparts a partial double-bond character to the C-N bond, significantly increasing the rotational energy barrier and lowering the ground-state enthalpy of the molecule. Consequently, spontaneous cleavage of the N-aryl bond is highly endothermic and rarely observed under standard conditions.
The Hydrolytic Thermodynamic Sink

Nitriles are inherently susceptible to hydrolysis, converting first to amides and subsequently to carboxylic acids (e.g., benzoic acid derivatives) and ammonia. Calorimetric investigations of benzonitrile hydrolysis demonstrate that this process is highly exothermic (


) and proceeds to completion due to favorable thermodynamics[NIST][2]. While the kinetic barrier at neutral pH is high, exposure to extreme pH or elevated temperatures will rapidly drive the compound into this thermodynamic sink.
Oxidative Susceptibility of the Primary Amine

The primary amine at the C4 position is the most nucleophilic site on the molecule. It is kinetically vulnerable to atmospheric oxidation (forming hydroxylamines or imines) and carbamylation (reacting with atmospheric CO


). Because this degradation is driven by environmental exposure rather than intrinsic structural instability, it dictates the strict handling requirements of the compound[Fisher Scientific][3].

Pathways A 4-(4-Aminopiperidin-1-yl) benzonitrile B Nitrile Hydrolysis (Thermodynamic Sink) A->B + H2O / Heat C Amine Oxidation (Kinetic Pathway) A->C + ROS / Light D N-Aryl Cleavage (High Energy Barrier) A->D Extreme pH / Temp

Fig 1: Primary degradation pathways and thermodynamic sinks of the compound.

Advanced Analytical Workflows for Stability Assessment

Traditional High-Performance Liquid Chromatography (HPLC) is insufficient for early-stage thermodynamic profiling because it only detects degradants after they have accumulated (a kinetic observation). To establish true thermodynamic stability, we must measure the heat flow (


) of bond-breaking events in real-time.

We achieve this by coupling Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for solid-state thermal profiling, followed by Isothermal Microcalorimetry (IMC) for solution-state hydrolytic kinetics.

Workflow S1 Solid-State Sample S2 DSC / TGA Analysis (Thermal Transitions) S1->S2 Heat Flow Mapping S3 Isothermal Microcalorimetry (Real-time ΔH) S1->S3 Long-term Kinetics S4 LC-MS/MS (Degradant Elucidation) S2->S4 Thermal Degradants S3->S4 Solution Degradants S5 Thermodynamic Stability Profile S4->S5 Data Integration

Fig 2: Self-validating analytical workflow for thermodynamic stability profiling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that artifacts from solvent interactions or instrument drift are mathematically eliminated.

Protocol 1: High-Resolution DSC/TGA for Thermal Profiling

Objective: Differentiate between phase transitions (melting) and thermodynamic decomposition.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of this compound into a pierced aluminum pan. Causality: The pierced pan allows evolved gases to escape, preventing pressure buildup that could artificially alter decomposition thermodynamics.

  • TGA Phase: Heat the sample at 10 °C/min from 25 °C to 400 °C under a dry nitrogen purge (50 mL/min).

  • DSC Phase: Run concurrently with TGA parameters.

  • Self-Validation Logic: An endothermic event in the DSC trace without concurrent mass loss in the TGA confirms a pure phase transition (melting point). Conversely, an exothermic event coupled with mass loss definitively identifies thermodynamic decomposition.

Protocol 2: Hydrolytic Stability via Isothermal Microcalorimetry (IMC)

Objective: Quantify the thermodynamic onset of benzonitrile hydrolysis in aqueous media.

  • Ampoule Preparation: Suspend 10 mg of the compound in 1 mL of buffered aqueous solutions at pH 4, 7, and 10.

  • Reference Validation: Prepare a blank reference ampoule containing only the corresponding buffer. Causality: Any heat flow detected in the sample ampoule must be baseline-subtracted against this reference. This isolates the specific enthalpy of the compound's degradation and eliminates false positives from buffer-solvent interactions.

  • Equilibration & Measurement: Hold the ampoules at 25 °C for 24 hours to allow the instrument to reach thermal equilibrium. Record the heat flow (

    
    ) continuously for 14 days. A sustained exothermic shift indicates the onset of nitrile hydrolysis.
    

Quantitative Data & Storage Parameters

By synthesizing the thermodynamic principles and analytical data, we can establish definitive parameters for the handling and long-term storage of this compound.

Table 1: Thermodynamic Parameters of Sub-structural Degradation

Structural MotifDegradation PathwayThermodynamic NatureKinetic Barrier
Benzonitrile Hydrolysis to Amide/AcidExothermic (

)
High (Requires pH extreme)
Primary Amine Oxidation / CarbamylationExothermic (

)
Low (Susceptible to air)
N-Aryl Bond CleavageEndothermic (

)
Very High (Resonance stabilized)

Table 2: Recommended Storage and Handling Parameters

ParameterSpecificationCausal Rationale
Temperature 2–8 °CSuppresses the kinetic oxidation of the primary amine.
Atmosphere Argon / N

Prevents oxidative degradation and CO

-driven carbamate formation.
Container Amber GlassMitigates photo-induced radical formation at the benzonitrile motif[PubChem][4].
Moisture < 10% RHPrevents the compound from entering the thermodynamic sink of nitrile hydrolysis.

References

  • National Institute of Standards and Technology (NIST). "Thermodynamics of the Hydrolysis Reactions of Nitriles". Available at:[Link]

  • PubChem. "Benzonitrile - Hazardous Substances Data Bank (HSDB)". Available at: [Link]

Sources

Technical Profile: Hydrogen Bond Dynamics of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the hydrogen bond donor and acceptor profile for 4-(4-Aminopiperidin-1-yl)benzonitrile . This document is structured to serve researchers in medicinal chemistry and computational drug design.

Executive Summary

This compound serves as a critical pharmacophore scaffold, particularly in the development of GPCR ligands (e.g., SST2 agonists) and kinase inhibitors. Its hydrogen bonding profile is defined by a distinct polarity gradient, separating a highly basic primary amine from a non-basic, conjugated aniline-like system.

Core Data Points
PropertyCountCritical Note
Hydrogen Bond Donors (HBD) 2 Derived exclusively from the primary amine (-NH₂).
Hydrogen Bond Acceptors (HBA) 3 Includes the nitrile N, aniline-like N, and primary amine N.
Lipinski Compliance Yes Fully compliant (MW < 500, HBD < 5, HBA < 10).
Dominant Species (pH 7.4) Mono-cation Protonated at the primary amine (C4-NH₃⁺).

Molecular Architecture & Physicochemical Profile

To understand the hydrogen bonding potential, one must first deconstruct the electronic environment of the three nitrogen atoms present in the structure.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • SMILES: NC1CCN(CC1)c2ccc(C#N)cc2

Structural Connectivity Analysis

The molecule consists of a central piperidine ring. Position 1 of the piperidine is attached to a para-cyanophenyl group. Position 4 of the piperidine holds a primary amino group.[2] This arrangement creates a "push-pull" electronic system where the piperidine nitrogen lone pair is delocalized into the phenyl ring, pulled by the electron-withdrawing cyano group.

MolecularStructure cluster_legend Interaction Types Benzene Benzene Core (Lipophilic Scaffold) PipN Piperidine Nitrogen (N1) (Aniline-like) Weak HBA Benzene->PipN Conjugation Cyano Cyano Group (-CN) (Pos 4' on Phenyl) EWG / HBA Cyano->Benzene Electron Withdrawal PipRing Piperidine Ring (Aliphatic Linker) PipN->PipRing Attachment Amine Primary Amine (-NH2) (Pos 4 on Piperidine) Strong HBD / HBA PipRing->Amine Solubility Handle EWG = Electron Withdrawing Group EWG = Electron Withdrawing Group HBA = H-Bond Acceptor HBA = H-Bond Acceptor HBD = H-Bond Donor HBD = H-Bond Donor

Figure 1: Structural connectivity and functional group analysis of this compound.

Hydrogen Bonding Analysis (The Core)

The assignment of HBD and HBA counts follows the standard Lipinski definitions but requires medicinal chemistry nuance regarding "effective" acceptors.

Hydrogen Bond Donors (HBD = 2)

The count of 2 is derived strictly from the hydrogen atoms attached to heteroatoms (N or O).

  • Site 1: Primary Amine (-NHH ).

  • Site 2: Primary Amine (-NH H).

  • Note: The piperidine nitrogen (N1) is tertiary and carries no hydrogens. The cyano nitrogen is unprotonated.

Hydrogen Bond Acceptors (HBA = 3)

The count of 3 is derived from the sum of all nitrogen and oxygen atoms. However, their "accepting strength" varies drastically:

  • Primary Amine Nitrogen (Strongest HBA):

    • Hybridization: sp³

    • Basicity: High (pKa ~ 9.5–10.5).

    • Role: At physiological pH, this group acts as a proton acceptor (base), becoming a cation (-NH₃⁺). Once protonated, it loses HBA character and becomes a strong HBD (3 donors). In neutral counting (Lipinski), it counts as 1 HBA.

  • Cyano Nitrogen (Moderate HBA):

    • Hybridization: sp

    • Geometry: Linear, with a lone pair pointing outward.

    • Role: A reliable acceptor in crystal structures and protein binding pockets (e.g., interacting with backbone amides).

  • Piperidine Nitrogen (Weak/Null HBA):

    • Hybridization: Technically sp³, but with significant sp² character due to resonance.

    • Electronic Effect: The lone pair is delocalized into the phenyl ring, reinforced by the para-cyano group. This "aniline-like" nitrogen is extremely weak as a hydrogen bond acceptor compared to aliphatic amines.

    • Counting Rule: While computational filters count this as 1 HBA, in 3D-QSAR modeling, it is often treated as a "silent" acceptor due to steric shielding and electronic deficit.

H-Bond Map

HBondMap N_Cyano N (Nitrile) sp hybridized HBA Count: 1 Total_HBA Total HBA = 3 N_Cyano->Total_HBA N_Pip N (Piperidine) Aniline-like HBA Count: 1 (Weak) N_Pip->Total_HBA N_Amine N (Primary Amine) sp3 hybridized HBA Count: 1 HBD Count: 2 N_Amine->Total_HBA Total_HBD Total HBD = 2 N_Amine->Total_HBD  2 Hydrogens  

Figure 2: Component-wise breakdown of hydrogen bond donors and acceptors.

Pharmacokinetic Implications

Ionization and Solubility

The HBD/HBA profile directly dictates the solubility and permeability of this scaffold.

  • pKa 1 (Aniline-like N): < 2.0. This nitrogen will remain unprotonated (neutral) at all physiological pH levels.

  • pKa 2 (Primary Amine): ~10.0. This nitrogen will be fully protonated (positively charged) at pH 7.4.

Implication: The molecule exists primarily as a mono-cation in the bloodstream. This improves aqueous solubility but may hinder passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is utilized. The Lipinski rules (HBD < 5, HBA < 10) suggest good oral bioavailability, but the charge state is the governing factor for membrane permeation.

Drug Design Context

This scaffold is frequently observed in:

  • hERG Channel Blockers: The basic amine + phenyl linker is a classic pharmacophore for hERG inhibition (often an unwanted side effect).

  • SST2 Agonists: As seen in compounds like Paltusotine, this moiety mimics lysine or arginine side chains in peptide mimetics.

Experimental Validation Protocols

To empirically verify the calculated counts and pKa values, the following protocols are recommended.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constants of the two nitrogen centers.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert N₂ atmosphere.

  • Analysis: Use the Bjerrum plot method to identify inflection points.

    • Expected Result: One distinct inflection point around pH 9.8-10.2 (primary amine). No inflection observed for the aniline nitrogen in the aqueous window (confirming it is non-basic).

Protocol B: Small Molecule X-Ray Crystallography

Objective: Visualize H-bond geometry and confirm donor/acceptor distances.

  • Crystallization: Prepare a supersaturated solution in ethanol/water (1:1). Allow slow evaporation at 4°C.

  • Diffraction: Collect data on a single crystal diffractometer (e.g., Bruker D8).

  • Refinement: Solve structure using direct methods (SHELXT).

    • Metric: Measure intermolecular distances. H-bonds are defined as D-H...A distances < 3.0 Å with angles > 120°.

References

  • Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Zhao, J., et al. (2023). "Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist."[1][4] ACS Medicinal Chemistry Letters. (Demonstrates the utility of the 4-aminopiperidine scaffold). [2]

  • Xu, G. B., et al. (2010).[5] "4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile."[5] Acta Crystallographica Section E. (Structural analogue providing crystallographic precedence for piperidine-benzonitrile geometry).

  • PubChem Compound Summary. "3-[(4-aminopiperidin-1-yl)methyl]benzonitrile" (Analogue comparison for pKa prediction).

Sources

Technical Guide: Role of 4-(4-Aminopiperidin-1-yl)benzonitrile in DPP-4 Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0), a structural scaffold relevant to the Structure-Activity Relationship (SAR) exploration of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Executive Summary

This compound represents a critical structural probe in the development of non-peptidomimetic DPP-4 inhibitors. While marketed gliptins like Alogliptin utilize a 2-cyanobenzyl and 3-aminopiperidine architecture, the 4-cyano-N-aryl and 4-aminopiperidine motifs found in this compound serve as essential comparators for defining the spatial constraints of the DPP-4 active site (specifically the S1 and S2 subsites).

This guide details the chemical synthesis, structural biology, and experimental protocols required to utilize this scaffold in SAR studies, distinguishing its pharmacophoric profile from established therapeutic agents.

Chemical Identity & Structural Logic

Molecule Profile
PropertySpecification
IUPAC Name This compound
CAS Number 281234-90-0
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Key Pharmacophores Primary Amine (Glu205/206 interaction), Benzonitrile (S1/S2 pocket probe)
Role SAR Probe, Synthetic Intermediate, Structural Analog
Structural Activity Relationship (SAR) Context

The utility of this compound lies in its contrast with high-potency inhibitors.

  • Amine Position (3- vs. 4-): DPP-4 prefers a 3-aminopiperidine (chiral) moiety, which mimics the N-terminal proline of natural substrates (e.g., GLP-1). The 4-aminopiperidine (achiral) in this compound tests the flexibility of the Glu205/Glu206 "anchor" region.

  • Nitrile Position (Ortho vs. Para): Alogliptin features an ortho-cyano group (2-position) on a benzyl linker, optimizing fit in the S1 hydrophobic pocket. The para-cyano group (4-position) on a phenyl ring in this molecule probes the depth and electronic requirements of the S2 subsite.

SAR_Logic cluster_alogliptin Contrast with Alogliptin Compound This compound Glu205 Glu205/Glu206 (Anchor) Compound->Glu205 4-Amino Interaction (Sub-optimal vs 3-Amino) S1_Pocket S1 Hydrophobic Pocket (Nitrile Binding) Compound->S1_Pocket 4-Cyano Interaction (Probe Depth) Target DPP-4 Active Site Alogliptin Alogliptin (3-Amino / 2-Cyano) Alogliptin->Target High Potency Binding

Figure 1: Mechanistic comparison of the 4-amino/4-cyano scaffold against the optimized Alogliptin pharmacophore.

Synthesis Protocols

The synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (


) strategy, followed by acid-mediated deprotection. This protocol ensures high purity suitable for biological assays.
Reaction Workflow
  • Coupling: Reaction of 4-fluorobenzonitrile with 4-(N-Boc-amino)piperidine.

  • Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.

Synthesis_Flow Start1 4-Fluorobenzonitrile Step1 SnAr Coupling (K2CO3, DMSO, 100°C) Start1->Step1 Start2 4-(N-Boc-amino)piperidine Start2->Step1 Inter Intermediate: tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate (CAS 344566-78-5) Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Product: This compound (CAS 281234-90-0) Step2->Final

Figure 2: Step-by-step synthetic pathway for CAS 281234-90-0.

Detailed Methodology

Step 1: Formation of N-Boc Intermediate (CAS 344566-78-5)

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), 4-(N-Boc-amino)piperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF.

  • Protocol:

    • Dissolve 4-fluorobenzonitrile (e.g., 1.21 g, 10 mmol) and 4-(N-Boc-amino)piperidine (2.40 g, 12 mmol) in DMSO (10 mL).

    • Add

      
       (2.76 g, 20 mmol).
      
    • Heat the mixture to 100°C for 12–16 hours under nitrogen atmosphere.

    • Workup: Cool to RT, pour into ice water. Filter the resulting precipitate or extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Step 2: Deprotection to Final Product

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate (1.0 eq) in Dichloromethane (DCM).

    • Add TFA (10–20 eq) dropwise at 0°C.

    • Stir at Room Temperature for 2–4 hours (monitor by TLC).

    • Workup: Concentrate in vacuo. Basify with saturated

      
       or 1M NaOH to pH > 10. Extract with DCM/Isopropanol (3:1).
      
    • Yield: Dry organic layer over

      
      , filter, and concentrate to yield the free base as an off-white solid.
      

Biological Evaluation: DPP-4 Inhibition Assay[1][2][3]

To validate the role of this compound, researchers must quantify its inhibitory potential (


) relative to standard inhibitors.
Assay Principle

The assay measures the cleavage of a chromogenic or fluorogenic substrate (e.g., Gly-Pro-AMC) by recombinant human DPP-4 enzyme. The release of the AMC (7-amino-4-methylcoumarin) fluorophore is monitored.

Protocol Specifications
ParameterSetting
Enzyme Recombinant Human DPP-4 (0.1–1 nM final)
Substrate Gly-Pro-AMC (

)
Buffer 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA
Detection Fluorescence (Ex: 350–360 nm / Em: 450–460 nm)
Incubation 30 mins at 25°C or 37°C
Experimental Workflow
  • Preparation: Prepare serial dilutions of This compound in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Add DPP-4 enzyme to the microplate wells containing the compound. Incubate for 10 mins (pre-incubation allows for binding equilibrium).

  • Reaction Start: Add Gly-Pro-AMC substrate to initiate the reaction.

  • Measurement: Monitor fluorescence kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Determine % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Conclusion

This compound serves as a vital structural reference in the chemical space of DPP-4 inhibitors. While it lacks the optimized potency of marketed drugs like Alogliptin (due to the 4-amino vs. 3-amino difference), its synthesis and evaluation provide critical data points for defining the boundaries of the S1/S2 subsites. It is also a versatile intermediate for synthesizing more complex hybrid inhibitors.

References

  • Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. Source: MolAid / PubMed. (Describes the synthesis of the N-Boc intermediate CAS 344566-78-5 and the final amine CAS 281234-90-0).

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Source: Brieflands. (Provides the SAR context for aminopiperidine and benzonitrile scaffolds).

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Source: PMC / NIH. (Reviews the binding modes of benzonitrile-containing inhibitors).

  • This compound Product Data. Source: Sigma-Aldrich / Merck. (Physical properties and commercial availability).

Methodological & Application

Synthesis protocols for 4-(4-Aminopiperidin-1-yl)benzonitrile from precursor reagents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The compound 4-(4-aminopiperidin-1-yl)benzonitrile (CAS: 1003875-97-7) is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and various kinase inhibitors (e.g., Fedratinib).

While direct coupling of 4-aminopiperidine with 4-halobenzonitriles is theoretically possible, it often suffers from poor regioselectivity, leading to bis-arylation and difficult purification. This Application Note details the industry-standard "Boc-Route" , a two-step protocol designed for high reproducibility, scalability, and purity (>98%).

Retrosynthetic Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by acid-mediated deprotection.
  • Activation: The para-cyano group of 4-fluorobenzonitrile strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex.

  • Selectivity: We utilize tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) to mask the primary amine, forcing reaction exclusively at the secondary piperidine nitrogen.

Reaction Scheme & Pathway Analysis[1][2]

The following diagram illustrates the chemical transformation and the critical intermediate species.

ReactionScheme SM1 4-Fluorobenzonitrile (Electrophile) Inter Intermediate: N-Boc-4-(4-cyanophenyl) aminopiperidine SM1->Inter Step 1: SNAr K2CO3, DMSO, 90°C SM2 4-Boc-aminopiperidine (Nucleophile) SM2->Inter Prod Target Product: 4-(4-Aminopiperidin-1-yl) benzonitrile Inter->Prod Step 2: Deprotection TFA/DCM or HCl/Dioxane

Figure 1: Two-step synthetic pathway ensuring regioselectivity via Boc-protection.

Experimental Protocols

Protocol A: Coupling

Objective: Synthesis of tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-Fluorobenzonitrile 121.111.0Substrate (Electrophile)
4-Boc-aminopiperidine 200.281.1Nucleophile
Potassium Carbonate (

)
138.212.0Base (Acid Scavenger)
DMSO (Anhydrous) -5-7 volSolvent
Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-fluorobenzonitrile (1.0 equiv) and 4-Boc-aminopiperidine (1.1 equiv).

  • Solvation: Add anhydrous DMSO (5 mL per gram of nitrile). Stir until dissolved.

    • Expert Note: DMSO is preferred over DMF for its higher dielectric constant, which stabilizes the polar transition state of the

      
       mechanism, accelerating the reaction rate.
      
  • Base Addition: Add

    
      (2.0 equiv). Ensure the base is finely ground to maximize surface area.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The UV-active starting material (fluorobenzonitrile) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into Ice-Water (10 volumes relative to DMSO). Stir vigorously for 30 minutes.

    • The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95%.

    • Appearance: White/Off-white solid.

Protocol B: Deprotection & Free Basing

Objective: Removal of the Boc group to yield this compound.

Materials & Reagents
ReagentRole
Intermediate (from Protocol A) Substrate
Trifluoroacetic Acid (TFA) Acid Reagent
Dichloromethane (DCM) Solvent
NaOH (1M aq) or

Neutralization Agent
Step-by-Step Procedure
  • Dissolution: Dissolve the Boc-protected intermediate in DCM (10 volumes).

  • Acidolysis: Cool to 0°C. Add TFA (20 volumes or 1:1 ratio with DCM) dropwise.

    • Safety: Massive gas evolution (

      
       and isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS (loss of Boc mass -100).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. You will obtain a thick oil (the TFA salt).

    • Redissolve the oil in a minimal amount of DCM.

    • Neutralization: Slowly add saturated aqueous

      
        or 1M NaOH while stirring until pH > 10.
      
    • Extraction: Extract the aqueous layer with DCM (3x).

    • Drying: Combine organic layers, dry over

      
      , filter, and concentrate.
      
  • Final Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).

Process Workflow Visualization

Workflow Start Start: Reagent Weighing Mix Mix SM + Base in DMSO Start->Mix Heat Heat to 90°C (4-6h) Mix->Heat Quench Quench in Ice Water Heat->Quench Check LCMS Filter Filter Precipitate (Boc-Intermediate) Quench->Filter Deprot Acid Hydrolysis (TFA/DCM) Filter->Deprot Neut Neutralize to pH > 10 Deprot->Neut Final Isolate Free Amine Neut->Final

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected parameters.

Expected NMR Data (Free Base in )
  • Aromatic Protons: Two doublets (AA'BB' system) characteristic of the para-substituted benzene ring.

    • 
       ~7.45 ppm (d, 2H, Ar-H ortho to CN)
      
    • 
       ~6.85 ppm (d, 2H, Ar-H ortho to N)
      
  • Piperidine Protons:

    • 
       ~3.80 ppm (m, 2H, 
      
      
      
      )
    • 
       ~2.90 ppm (m, 2H, 
      
      
      
      )
    • 
       ~2.85 ppm (m, 1H, 
      
      
      
      )
  • Amine Protons: Broad singlet around 1.5–2.0 ppm (exchangeable with

    
    ).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete conversion or water in solvent.Ensure DMSO is anhydrous. Increase temp to 100°C.
Sticky Solid in Step 1 Residual DMSO.Wash filter cake thoroughly with water; lyophilize if necessary.
Product is a Salt Incomplete neutralization in Step 2.Ensure pH is >10 during extraction. The TFA salt is highly water-soluble and will be lost in the aqueous layer if not basified.

References

  • World Intellectual Property Organization. (2012). Preparation of substituted piperidines as LSD1 inhibitors. WO2012003405. Link

  • American Chemical Society. (2019). Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Organic Chemistry Portal. Link

  • Journal of Medicinal Chemistry. (2008). Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase (PARP) Inhibitor. (General reference for similar scaffolds). Link

Sources

Nucleophilic Aromatic Substitution Conditions for 4-(4-Aminopiperidin-1-yl)benzonitrile: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Strategic Significance

The scaffold 4-(4-aminopiperidin-1-yl)benzonitrile represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for GPCR ligands (e.g., M1 muscarinic antagonists), kinase inhibitors, and viral assembly modulators. The synthesis hinges on the formation of a C–N bond between an electron-deficient aryl ring and a diamine.

While the transformation appears deceptively simple, the presence of two nucleophilic nitrogen atoms in 4-aminopiperidine (a primary exocyclic amine and a secondary endocyclic amine) introduces a regioselectivity challenge. This Application Note delineates two distinct protocols:

  • Protocol A (The "Pharma-Grade" Route): Utilizes N-Boc protection to guarantee regiocontrol and high purity.

  • Protocol B (The "Process-Economy" Route): A direct coupling method exploiting the inherent nucleophilicity differences, suitable for rapid screening or cost-sensitive scaling.

Strategic Considerations & Mechanistic Insight

Electrophile Selection: Fluoro- vs. Chloro-

For SNAr reactions on benzonitriles, 4-fluorobenzonitrile is the superior electrophile compared to its chlorinated counterpart.

  • Causality: The high electronegativity of fluorine creates a stronger dipole, significantly lowering the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge delocalized onto the cyano group.

  • Operational Impact: 4-Fluorobenzonitrile reacts at lower temperatures (60–90 °C) compared to 4-chlorobenzonitrile (120–150 °C), reducing thermal degradation and byproduct formation.

Nucleophile Regioselectivity

4-Aminopiperidine contains two nucleophilic sites:

  • N1 (Secondary, Ring): Higher nucleophilicity due to alkyl inductive effects and ring constraints forcing lone pair availability.

  • N4 (Primary, Exocyclic): Less sterically hindered but generally less nucleophilic in SNAr contexts.

Risk: While N1 is preferred, direct reaction can yield 5–10% of the N4-isomer or bis-arylated byproducts under forcing conditions. Protocol A eliminates this risk entirely.

Experimental Protocols

Protocol A: High-Purity Synthesis (Via N-Boc Protection)

Recommended for Drug Discovery and GLP Synthesis

Phase 1: SNAr Coupling

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • 4-(N-Boc-amino)piperidine (1.1 equiv)

  • Potassium Carbonate (K2CO3), anhydrous, granular (2.0 equiv)

  • Solvent: DMSO (anhydrous) or DMF.[1] Note: DMSO accelerates SNAr rates significantly.

Procedure:

  • Charge: To a reaction vessel equipped with magnetic stirring, add 4-fluorobenzonitrile (e.g., 1.21 g, 10 mmol) and 4-(N-Boc-amino)piperidine (2.20 g, 11 mmol).

  • Solvate: Add DMSO (10 mL, 1.0 M concentration). Stir until dissolved.

  • Base: Add K2CO3 (2.76 g, 20 mmol).

  • Reaction: Heat to 90 °C for 4–6 hours. Monitor by LCMS for consumption of starting material (Ar-F).

  • Workup (Precipitation): Cool to room temperature. Slowly pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. The product, tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMSO and salts. Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–95%

    • Purity: >98% (No chromatography usually required).

Phase 2: Deprotection

Reagents:

  • Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

  • Dichloromethane (DCM).

Procedure:

  • Dissolve the intermediate from Phase 1 in DCM (5 mL/g).

  • Add TFA (10–20 equiv) at 0 °C.

  • Stir at room temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Basify with saturated NaHCO3 or 1N NaOH to pH >10. Extract with DCM or EtOAc (repeatedly, as the free amine is polar).

  • Final Isolation: Dry organic layer over Na2SO4, filter, and concentrate to yield This compound .

Protocol B: Direct Coupling (Cost-Effective)

Recommended for Large Scale Non-GMP Intermediates

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • 4-Aminopiperidine (1.2 equiv)

  • K2CO3 (2.5 equiv)

  • Solvent: DMSO.

Procedure:

  • Combine 4-fluorobenzonitrile and 4-aminopiperidine in DMSO.

  • Add K2CO3.

  • Temperature Control (Critical): Heat to 60–70 °C . Do not exceed 80 °C to minimize reaction at the primary amine.

  • Monitor: Check LCMS strictly for the formation of the bis-adduct (M+ArCN).

  • Workup: Pour into water. If the product does not precipitate cleanly (due to the polarity of the free amine), perform an extraction with Ethyl Acetate/IPA (9:1).

  • Purification: Recrystallization from Ethanol/Heptane may be required to remove regioisomers.

Data Summary & Troubleshooting

ParameterProtocol A (Boc-Protected)Protocol B (Direct)
Regioselectivity 100% (Exclusive N1)~90-95% (N1 favored)
Purification Filtration/Wash (High ease)Extraction/Recrystallization
Step Count 2 (Coupling + Deprotection)1 (Coupling)
Overall Yield 75–85%60–75%
Cost Higher (Boc-amine reagent)Lower

Troubleshooting Guide:

  • Low Conversion: Ensure K2CO3 is milled/granular and not caked. Trace water in DMSO can stall SNAr; use molecular sieves if necessary.

  • Dark Coloration: Oxidation of the amine at high temps. Degas solvents with N2 if observing dark tars.

  • Emulsions: During extraction of the free amine, use a small amount of Isopropanol (IPA) in the organic phase to break emulsions.

Mechanistic & Workflow Visualization

Diagram 1: Reaction Pathways and Mechanism

The following diagram illustrates the SNAr mechanism and the bifurcation between the Protected (A) and Direct (B) routes.

SNAr_Pathway cluster_ProtocolA Protocol A: Protected Route (Pharma) cluster_ProtocolB Protocol B: Direct Route Start 4-Fluorobenzonitrile (Electrophile) BocAmine 4-(N-Boc-amino)piperidine Start->BocAmine FreeAmine 4-Aminopiperidine Start->FreeAmine Intermediate Boc-Protected Intermediate (Precipitates from Water) BocAmine->Intermediate DMSO, K2CO3, 90°C SNAr Mechanism Deprotection TFA/DCM Deprotection Intermediate->Deprotection Product TARGET: This compound Deprotection->Product Compete Regioselectivity Check: Ring N vs Exocyclic N FreeAmine->Compete DMSO, K2CO3, 60°C Compete->Product Major Path (Ring N) Side Products Side Products Compete->Side Products Minor Path (Exocyclic N)

Caption: Comparative workflow of Protocol A (Boc-protected, high fidelity) vs. Protocol B (Direct, cost-optimized).

References

  • Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • SNAr in Medicinal Chemistry: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link

  • Piperidine Selectivity: Patel, M., et al. (2009). Synthesis and evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • General Protocol Validation: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

  • Patent Reference (Analogous Chemistry): US Patent 20040171837A1. Method for preparing 4-amino-4-phenylpiperidines.[2][3] Link

Sources

Application Note: Scalable Synthesis of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0)[1] Application: Core pharmaceutical building block for the development of CCR5 antagonists, PARP inhibitors, and targeted CNS therapeutics.

This application note details a highly scalable, two-step synthetic route for this compound. By replacing traditional chromatographic purification with solvent-mediated precipitation, this protocol is optimized for multi-gram to kilogram-scale production, ensuring high yield, exceptional purity, and operational safety.

Mechanistic Rationale: The SNAr Pathway

The synthesis of this compound relies on a classic Nucleophilic Aromatic Substitution (SNAr) followed by an acidic deprotection.

The SNAr reaction occurs between 4-fluorobenzonitrile (the electrophile) and 4-N-Boc-aminopiperidine (the nucleophile). The reaction is driven by the strong electron-withdrawing nature of the cyano (-CN) group, which activates the aromatic ring and stabilizes the anionic transition state (the Meisenheimer complex)[2]. Recent kinetic studies indicate that such SNAr reactions often exist on a mechanistic continuum, where polar aprotic solvents and general base catalysis significantly lower the activation energy required for the expulsion of the fluoride leaving group[3].

Following the formation of the Boc-protected intermediate, a controlled acidic cleavage removes the tert-butyloxycarbonyl (Boc) group, yielding the final primary amine as a stable hydrochloride salt.

Process Optimization & Scalability

When scaling this synthesis, solvent selection and isolation techniques are the primary bottlenecks. Traditional SNAr reactions often utilize DMF, which is difficult to remove during workup and prone to thermal degradation.

By transitioning to Dimethyl Sulfoxide (DMSO) combined with Potassium Carbonate (K2CO3), the reaction achieves near-quantitative conversion[4]. More importantly, DMSO allows for a highly efficient "water-crash" isolation. Because the Boc-protected intermediate is highly hydrophobic, the addition of water to the DMSO reaction mixture directly precipitates the product, leaving unreacted starting materials, DMSO, and potassium fluoride byproducts in the aqueous filtrate.

Table 1: Optimization of SNAr Reaction Parameters
SolventBaseTemp (°C)Time (h)Yield (%)Scalability & Process Note
DMFDIPEA1001278High boiling point; requires aqueous extraction and organic solvent evaporation.
DMSO K2CO3 90 8 92 Optimal. Allows direct product isolation via water precipitation.
NMPK2CO390889Viable alternative to DMSO; slightly lower precipitation efficiency.
CPMEK3PO41101871Greener solvent, but requires a phase transfer catalyst (PTC) for base solubility.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 4-Fluorobenzonitrile (Electrophile) SNAr Step 1: SNAr Reaction (K2CO3, DMSO, 90°C) SM1->SNAr SM2 4-N-Boc-aminopiperidine (Nucleophile) SM2->SNAr Int Boc-Protected Intermediate (Water Precipitation) SNAr->Int Aqueous Quench Deprot Step 2: Boc Deprotection (HCl/Dioxane, 25°C) Int->Deprot Prod 4-(4-Aminopiperidin-1-yl) benzonitrile HCl (Final Product) Deprot->Prod Filtration & Washing

Workflow for the scalable two-step synthesis of this compound.

Validated Step-by-Step Protocols

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate.

  • Reactor Charging: To a clean, dry reaction vessel equipped with a mechanical stirrer and reflux condenser, add DMSO (5 volumes relative to limiting reagent).

  • Reagent Addition: Add 4-fluorobenzonitrile (1.0 equiv) and anhydrous K2CO3 (2.0 equiv). Stir the suspension at 25°C for 15 minutes to ensure uniform dispersion.

  • Nucleophile Introduction: Add 4-N-Boc-aminopiperidine (1.05 equiv) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 90°C and maintain for 8 hours. Monitor reaction progression via TLC or LC-MS until 4-fluorobenzonitrile is consumed.

  • Precipitation & Isolation: Cool the reactor to 20°C. Vigorously stir the mixture while adding cold Deionized Water (15 volumes) dropwise over 45 minutes. A thick white precipitate will form.

  • Filtration: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with additional Deionized Water (3 × 3 volumes) to remove residual DMSO, followed by cold Heptane (2 volumes) to remove trace organic impurities. Dry under vacuum at 45°C to constant weight.

Causality & Self-Validation: K2CO3 is insoluble in DMSO, making this a heterogeneous reaction. The polar aprotic nature of DMSO strips the solvation shell from the nucleophile, accelerating the formation of the Meisenheimer complex[3]. The slow addition of water during workup is critical; rapid addition can trap DMSO within the precipitating crystal lattice, leading to an oily, impure product. A successful precipitation validates the completion of the SNAr coupling.

Phase 2: Acidic Boc-Deprotection & Salt Isolation

Objective: Synthesis of this compound hydrochloride.

  • Suspension: Suspend the dried Boc-protected intermediate (1.0 equiv) in Dichloromethane (DCM, 3 volumes) in a reactor equipped with a gas bubbler.

  • Acid Addition: Cool the suspension to 0–5°C using an ice bath. Slowly add 4M HCl in Dioxane (5.0 equiv) via an addition funnel over 30 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours. The initial suspension will briefly clarify before a new, dense white precipitate (the product hydrochloride salt) begins to crash out.

  • Isolation: Once gas evolution ceases and LC-MS confirms the absence of the starting material, add Methyl tert-butyl ether (MTBE, 5 volumes) to fully precipitate the salt.

  • Filtration: Filter the solid under a nitrogen atmosphere (the salt can be slightly hygroscopic). Wash with cold MTBE (2 × 2 volumes) and dry under high vacuum at 40°C.

Causality & Self-Validation: The Boc group is highly acid-labile. Protonation of the carbamate carbonyl leads to fragmentation, expelling isobutylene and carbon dioxide gases. Safety Note for Scale-Up: The rate of HCl addition must be strictly controlled at 0–5°C to manage the exothermic cleavage and prevent rapid over-pressurization from gas evolution. The spontaneous precipitation of the product from the DCM/Dioxane matrix acts as a self-purifying step, yielding the target compound at >99% purity without chromatography.

Quantitative Data & Analytical Characterization

To verify the success of the protocol, the isolated intermediates and final product should conform to the following analytical specifications:

Table 2: Analytical Characterization Summary
CompoundAppearance1H NMR Key Shifts (DMSO-d6, δ ppm)LC-MS (ESI)
Boc-Intermediate White Solid7.55 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 6.85 (d, 1H, NH), 1.39 (s, 9H, Boc)302.2 [M+H]+
Final Product (HCl salt) Off-white Powder8.25 (br s, 3H, NH3+), 7.58 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H), 3.95 (d, 2H, piperidine)202.1 [M+H]+

References

Sources

Application Note: 4-(4-Aminopiperidin-1-yl)benzonitrile as a Privileged Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 169456-14-0) as a bifunctional scaffold in drug discovery. Distinguished by its rigid semi-aromatic core and two distinct orthogonal reactive handles—a primary amine and an aromatic nitrile—this molecule serves as a versatile "hub" for divergent library synthesis.

This document provides validated protocols for exploiting both termini:

  • The Amine Terminus: Urea and amide formation for exploring Hydrogen Bond Donor/Acceptor (HBD/HBA) vectors.

  • The Nitrile Terminus: Transformation into tetrazoles (carboxylic acid bioisosteres) to modulate physicochemical properties (logP, pKa).

Strategic Rationale: The "Dual-Vector" Advantage

In medicinal chemistry, the 4-aminopiperidine core is a "privileged structure," appearing in numerous GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors. The addition of the para-benzonitrile moiety elevates this scaffold by providing a linear, rigid geometry that projects substituents into defined spatial vectors.

Structural Analysis[1][2][3][4]
  • Vector A (Primary Amine): Solvent-exposed nucleophile. Ideal for attaching "cap" groups to probe hydrophobic pockets or engage in hydrogen bonding.

  • Vector B (Nitrile): Electron-withdrawing group (EWG) that modulates the pKa of the central piperidine nitrogen (making it less basic, approx pKa ~6-7, improving metabolic stability). It serves as a precursor to heterocycles.

  • Linker (Phenyl-Piperidine): Provides a rigid distance of ~6-7 Å between the two functional ends, critical for spanning binding sites.

Chemical Safety & Handling

  • Hazards: The compound contains a nitrile group (potential cyanide liberation under extreme acidic/thermal stress) and a basic amine. Treat as an irritant and potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation or carbamate formation (CO2 absorption) over prolonged exposure to air.

  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Sparingly soluble in water/ether.

Protocol Module A: Diversity Generation via Urea Formation

Objective: Synthesize a library of urea derivatives to probe H-bond interactions. Mechanism: Nucleophilic addition of the primary amine to isocyanates.

Materials
  • Scaffold: this compound (1.0 equiv)

  • Reagent: Diverse Aryl/Alkyl Isocyanates (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol (201 mg) of the scaffold in 5 mL anhydrous DCM in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C (ice bath). Add 1.1 mmol of the desired isocyanate dropwise.

    • Note: If the scaffold salt form (e.g., HCl) is used, add 1.2 equiv of TEA to liberate the free amine.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of starting amine (m/z ~202 [M+H]+).

  • Work-up (Precipitation Method):

    • Most urea products will precipitate from DCM.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold Et2O (2 x 5 mL) to remove unreacted isocyanate.

  • Purification (If soluble):

    • If product remains in solution, concentrate in vacuo.

    • Resuspend in minimal EtOAc and precipitate with Hexanes, or purify via flash chromatography (DCM:MeOH gradient).

Data Summary: Typical Yields
R-NCO SubstituentYield (%)Notes
Phenyl85-92%Rapid precipitation, high purity.
tert-Butyl70-78%Slower reaction (steric bulk).
4-Fluorophenyl88-95%Excellent crystallinity.

Protocol Module B: Bioisostere Installation (Nitrile to Tetrazole)

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole. Significance: Tetrazoles are bioisosteres of carboxylic acids (pKa ~4.5-5.0) but possess better metabolic stability and membrane permeability.

Materials
  • Substrate: Functionalized Urea/Amide derivative (from Protocol A) or bare Scaffold.

  • Reagent: Sodium Azide (NaN3) (3.0 equiv)

  • Catalyst: Ammonium Chloride (NH4Cl) (3.0 equiv) or Triethylamine Hydrochloride.

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure
  • Safety Check: Azide reactions can generate hydrazoic acid (HN3), which is explosive and toxic. Use a blast shield. Do not use halogenated solvents (DCM/CHCl3) which can form explosive di-azidomethane.

  • Setup: In a pressure-rated vial, dissolve 0.5 mmol of substrate in 3 mL DMF.

  • Reagent Addition: Add NaN3 (97 mg, 1.5 mmol) and NH4Cl (80 mg, 1.5 mmol).

  • Cycloaddition: Seal the vial and heat to 100°C for 12–16 hours behind a blast shield.

    • Mechanism:[1][2][3] [3+2] dipolar cycloaddition.

  • Work-up:

    • Cool to RT. Pour reaction mixture into 20 mL ice-water.

    • Acidify carefully with 1N HCl to pH ~3-4 (Caution: HN3 evolution possible; perform in fume hood).

    • The tetrazole product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow from the core scaffold to diverse chemical space, highlighting the "Dual-Handle" strategy.

G cluster_0 Library Generation Phase cluster_1 Lead Optimization Phase Scaffold 4-(4-Aminopiperidin-1-yl) benzonitrile (Core) Amine_Handle Vector A: Primary Amine Scaffold->Amine_Handle Handle 1 Nitrile_Handle Vector B: Nitrile (CN) Scaffold->Nitrile_Handle Handle 2 Ureas Urea Library (H-Bond Donors) Amine_Handle->Ureas R-NCO DCM, 0°C Amides Amide Library (Diversity) Amine_Handle->Amides R-COCl / HATU Tetrazoles Tetrazole Analogs (Acid Bioisosteres) Nitrile_Handle->Tetrazoles NaN3, NH4Cl DMF, 100°C [3+2] Cycloaddition

Figure 1: Divergent synthesis strategy utilizing the orthogonal amine and nitrile vectors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Urea) Moisture in solvent/reagents.Use anhydrous DCM; dry isocyanates if older stock.
Incomplete Reaction (Tetrazole) "Azide Phobia" (Too low temp).The [3+2] cycloaddition has a high activation energy. Ensure internal temp reaches 100°C.
Purification Difficulty Product is amphoteric (Tetrazole + Amine).Use Reverse Phase HPLC (C18) with volatile buffers (Formic acid/Ammonium formate).
Scaffold Oxidation Air exposure of primary amine.Store scaffold as HCl salt if possible, or under Argon.

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Tetrazole Synthesis Protocols

    • Himo, F., et al. "Mechanisms of the [3+2] Cycloaddition of Azides and Nitriles." Journal of the American Chemical Society, 2005. Link

  • Piperidine Scaffolds in CCR5 Antagonists

    • Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2001. Link

  • Isocyanate Chemistry Review

    • Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, 1972. Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthetic utility of 4-(4-Aminopiperidin-1-yl)benzonitrile , a bifunctional "privileged scaffold" extensively used in the discovery of GPCR ligands (e.g., CCR5 antagonists, MCH-1 antagonists) and serine protease inhibitors (e.g., Factor Xa inhibitors). This document provides optimized protocols for chemoselective transformations, specifically focusing on amide coupling at the piperidine amine and bioisosteric modifications of the benzonitrile moiety (amidine and tetrazole formation).

Introduction: The Bifunctional Linker

In medicinal chemistry, this compound serves as a critical divergent intermediate . Its value lies in its two distinct reactive handles:

  • Primary Amine (

    
    ):  A nucleophilic handle on the piperidine ring, available for rapid diversification via acylation, sulfonylation, or reductive amination.
    
  • Nitrile (

    
    ):  An electrophilic handle on the aromatic ring, serving as a precursor for amidines (arginine mimetics), tetrazoles (carboxylic acid bioisosteres), or primary amides.
    
Therapeutic Relevance[1][2]
  • Factor Xa / Thrombin Inhibitors: The benzonitrile is frequently converted to an amidine to engage the S1 pocket of serine proteases (e.g., Apixaban-related research).

  • GPCR Antagonists: The piperidine ring provides a rigid spacer that orients pharmacophores in receptors like CCR5 and MCH-1.

Chemical Properties & Handling[3]

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 201.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye). Nitriles may release HCN under strong acidic/thermal stress.

Synthetic Workflows (Visualized)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start 4-(4-Aminopiperidin-1-yl) benzonitrile Amide Amide Derivative (GPCR Ligand Core) Start->Amide R-COOH, HATU (Chemoselective Coupling) Amidine Benzamidine Derivative (Protease Inhibitor) Start->Amidine 1. HCl/EtOH (Pinner) 2. NH3/MeOH Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amide->Amidine Post-coupling Transformation

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the primary amine without hydrolyzing the nitrile group. Application: Synthesis of GPCR antagonist libraries.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • This compound (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: Avoid heating >60°C to prevent nitrile hydrolysis.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with sat.

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Gradient: 0–10% MeOH in DCM).
    
Protocol B: Pinner Reaction (Nitrile to Amidine)

Objective: Convert the benzonitrile into a benzamidine (critical for Factor Xa/Thrombin binding). Pre-requisite: If the amine is free, protect it (e.g., Boc) or perform this step after Protocol A.

Reagents:

  • Substrate (Nitrile-containing intermediate)

  • HCl (gas) or Acetyl Chloride/Ethanol

  • Ammonia (

    
    ) in Methanol (7N)
    

Step-by-Step Procedure:

  • Imidate Formation: Dissolve the substrate (1.0 mmol) in anhydrous Ethanol (10 mL). Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes (saturation) OR add Acetyl Chloride (20 equiv) dropwise (generates anhydrous HCl in situ).

  • Incubation: Seal the vessel and stir at RT for 16–24 hours. A precipitate (imidate hydrochloride) often forms.

  • Concentration: Evaporate the solvent and excess HCl under reduced pressure (keep temperature <40°C).

  • Amidine Formation: Redissolve the residue in anhydrous Methanol (5 mL). Add

    
     in MeOH (7N, 10 equiv).
    
  • Cyclization/Amination: Seal and stir at RT for 12–24 hours.

  • Isolation: Concentrate to dryness. The product is typically the amidine hydrochloride salt. Purify via preparative HPLC (Reverse phase, C18, Water/Acetonitrile with 0.1% TFA).

Protocol C: Tetrazole Synthesis ([3+2] Cycloaddition)

Objective: Convert the nitrile to a tetrazole (acid bioisostere).

Reagents:

  • Substrate (Nitrile intermediate)[2]

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv) or Triethylamine Hydrochloride
    
  • Solvent: Water/Isopropanol (1:1) or DMF[1]

Step-by-Step Procedure:

  • Setup: In a pressure vial, dissolve the substrate (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1.0 mmol) in water/isopropanol (10 mL).
  • Reaction: Heat to 100°C (or reflux) for 12–24 hours.

    • Safety Alert: Azides can form explosive mixtures with halogenated solvents. Do NOT use DCM. Use a blast shield.

  • Work-up: Cool to RT. Acidify to pH 3–4 with 1N HCl (Caution:

    
     gas evolution—perform in fume hood).
    
  • Extraction: Extract the precipitate or oil into EtOAc.

  • Purification: The tetrazole is acidic. It can be purified by extracting into basic water (

    
    ), washing the organic layer (discard), then re-acidifying the aqueous layer and extracting back into EtOAc.
    

Case Study: Synthesis of a Factor Xa Inhibitor Analog

Target: A molecule featuring a chlorothiophene amide headgroup and a benzamidine tail.

Workflow:

  • Step 1 (Amide Coupling): React this compound with 5-Chlorothiophene-2-carboxylic acid using Protocol A .

    • Result: Formation of the stable amide intermediate. The nitrile remains intact.

  • Step 2 (Pinner Reaction): Subject the intermediate to Protocol B (HCl/EtOH followed by Ammonia).

    • Result: Conversion of the distal nitrile to the amidine.

  • Outcome: The final compound contains the S1-binding amidine and the S4-binding chlorothiophene, linked by the rigid piperidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Steric hindrance of secondary amine (if piperidine N is free)Ensure the starting material is the primary amine (4-amino). Use HATU or T3P for higher reactivity.
Nitrile Hydrolysis High pH or High Temp during workupKeep workup neutral/mildly basic. Avoid boiling in aqueous base.
Incomplete Pinner Reaction Water in solventUse strictly anhydrous Ethanol/Methanol. Water hydrolyzes the imidate to an ester.
Safety (Tetrazole) Formation of Hydrazoic AcidAlways acidify azide reactions in a well-ventilated hood. Quench excess azide with Nitrite before disposal.

References

  • Paltusotine Structure & Data: PubChem.[3] Paltusotine Hydrochloride. Link

  • Tetrazole Synthesis: Recent Developments in the Synthesis of Tetrazoles. ResearchGate. Link

  • Amidine Synthesis (Pinner): Efficient method for the conversion of nitriles to amidines.[4] US Patent 5962693A. Link

  • Piperidine Scaffolds in HIV: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Link

  • General Reactivity: 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile Applications. Chem-Impex. Link

Sources

Application Note: Solvent System Engineering for the Synthesis and Derivatization of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis and subsequent derivatization of 4-(4-aminopiperidin-1-yl)benzonitrile (hereafter referred to as 4-APB ) presents a unique set of solubility and reactivity challenges. As a critical intermediate in the development of kinase inhibitors and GPCR ligands, 4-APB possesses a "Janus-faced" polarity: a lipophilic benzonitrile tail and a highly polar, basic primary amine head. This Application Note provides a validated solvent selection guide. We demonstrate that while dipolar aprotic solvents (DMSO, DMF) are essential for the initial Nucleophilic Aromatic Substitution (SNAr) to build the core, they must be rigorously exchanged for chlorinated or ethereal solvents (DCM, THF) during downstream amide couplings to prevent yield loss and simplify purification.

Introduction: The Solubility Paradox

4-APB is a bifunctional scaffold. Its synthesis relies on the nucleophilicity of the piperidine nitrogen, while its utility lies in the reactivity of the pendant primary amine.

  • The Challenge: The SNAr reaction to form the core requires high dielectric constant solvents to stabilize the Meisenheimer complex. However, the resulting free amine is often poorly soluble in non-polar organic solvents used for standard workups, leading to emulsions or precipitation during subsequent acylation steps.

  • The Solution: A "Solvent Switch" protocol that transitions from a Kinetic Control System (DMSO/Heat) for synthesis to a Thermodynamic Solubility System (DCM/MeOH) for derivatization.

Module A: The SNAr Construction Phase

The most robust synthesis route involves the reaction of 4-fluorobenzonitrile with 4-(N-Boc-amino)piperidine , followed by deprotection. Direct reaction with unprotected 4-aminopiperidine is possible but risks polymerization or regio-isomeric byproducts due to competing nucleophiles (primary vs. secondary amine).

Solvent Screening for SNAr

The reaction rate of 4-fluorobenzonitrile with amines is heavily dependent on the solvent's ability to solvate the nucleophile without hydrogen bonding to it.

Solvent SystemDielectric Constant (

)
Relative Rate (

)
Mechanistic Insight
DMSO (Recommended) 46.7100 Stabilizes the anionic transition state; no H-bond donation to amine.
DMF 36.785Good alternative; easier to remove than DMSO but thermally less stable >120°C.
Ethanol/Methanol 24.5 / 32.7< 5Avoid. Protic solvents H-bond to the amine lone pair, significantly retarding nucleophilicity [1].
Toluene 2.38< 1Poor solubility of the salt/intermediate; requires phase transfer catalyst (PTC).
Validated Protocol: SNAr Synthesis

Objective: Synthesis of tert-butyl (1-(4-cyanophenyl)piperidin-4-yl)carbamate.

  • Charge: To a reaction vessel, add 4-fluorobenzonitrile (1.0 equiv) and 4-(N-Boc-amino)piperidine (1.1 equiv).

  • Solvent: Add DMSO (5 volumes relative to nitrile mass). Note: DMSO is superior to DMF here due to higher boiling point safety margins.

  • Base: Add K₂CO₃ (2.0 equiv, granular).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup (The Crash-Out Method):

    • Cool to 25°C.

    • Slowly pour the reaction mixture into Water (15 volumes) with vigorous stirring.

    • The product is hydrophobic; it will precipitate as a white/off-white solid.

    • Filter and wash with water to remove residual DMSO.

    • Yield Expectation: >90%.[1]

Module B: Handling the Free Amine (Derivatization)

Once the Boc group is removed (using TFA/DCM or HCl/Dioxane), the free amine 4-APB is generated. This is the critical "Solvent Switch" point.

Solubility Mapping for Amide Coupling

When coupling 4-APB to carboxylic acids (e.g., for drug synthesis), solubility dictates the reaction rate.

  • DCM (Dichloromethane): Excellent for the protected form, but the free amine salt (TFA salt) is insoluble. Requires neutralization with TEA/DIPEA to solubilize.

  • THF (Tetrahydrofuran): Moderate solubility. Good for acid chloride couplings.

  • DMF/DCM (1:4 Mixture): Optimal. The small amount of DMF solubilizes the polar amine head, while DCM maintains volatility for easy workup.

Diagram: Reaction Workflow & Solvent Logic

G Start Start: 4-Fluorobenzonitrile SNAr Step 1: SNAr Reaction (DMSO, 90°C, K2CO3) Start->SNAr Reagent + 4-Boc-Aminopiperidine Reagent->SNAr Crash Purification: Precipitation in Water SNAr->Crash Complete Conversion Intermed Intermediate: N-Boc-4-APB Crash->Intermed Filtration Deprotect Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Deprotect Salt 4-APB Salt Form (Insoluble in pure DCM) Deprotect->Salt FreeBase Step 3: Free Basing (Add DIPEA/TEA) Salt->FreeBase In situ neutralization Coupling Downstream Coupling Solvent: DCM/DMF (9:1) FreeBase->Coupling Homogeneous Solution

Figure 1: Validated workflow for the synthesis and solvation of 4-APB. Note the transition from DMSO (Step 1) to a DCM/DMF blend (Step 3).

Experimental Protocol: Downstream Amide Coupling

Scenario: Coupling 4-APB (TFA salt) with a Carboxylic Acid (R-COOH).

  • Dissolution: Suspend 4-APB-TFA salt (1.0 equiv) in DCM (10 volumes). The mixture will likely be a slurry.

  • Solvation Trigger: Add DMF (1-2 volumes) dropwise.

    • Observation: The slurry may not clear yet.

  • Neutralization: Add DIPEA (3.0 equiv).

    • Mechanism:[1][2][3][4] DIPEA liberates the free amine. The combination of the free amine's lipophilicity and the DMF co-solvent will result in a clear, homogeneous solution.

  • Coupling: Add the Carboxylic Acid (1.1 equiv) and Coupling Agent (e.g., HATU , 1.1 equiv).

  • Monitoring: Stir at RT. Reaction is usually complete in <1 hour due to the high nucleophilicity of the primary amine in this optimized solvent system.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in SNAr Protic solvent contamination (wet DMSO or alcohol presence).Ensure DMSO is anhydrous. Protic solvents quench the nucleophile via H-bonding [1].
Incomplete Deprotection Reaction equilibrium in dilute acid.Use neat TFA or 4M HCl in Dioxane. Avoid water during deprotection.
Gummy Precipitate "Oiling out" during water crash-out.The product is semi-crystalline. Add a seed crystal or cool the water to 4°C before pouring.
Emulsion in Workup Amphiphilic nature of 4-APB.Do not use pure water for washes. Use saturated brine or a 1:1 Brine/Water mix to break emulsions.

References

  • Mancini, P. M., et al. "Electronic and solvent effects on kinetics of SNAr substitution reactions..." Chemical Monthly, 2013.

  • ACS GCI Pharmaceutical Roundtable. "SNAr Reaction in Other Common Molecular Solvents." ACS GCI Reagent Guides, 2026.

  • PubChem. "4-Fluorobenzonitrile Compound Summary." National Library of Medicine, 2025.

  • ChemicalBook. "this compound Product Data." ChemicalBook, 2025.

Sources

Application Note: Handling, Storage, and Protocol Guide for 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 4-(4-Aminopiperidin-1-yl)benzonitrile . This document synthesizes chemical safety data, stability profiles of functional analogs, and standard operating procedures (SOPs) for aryl-aminopiperidines.[1]

Compound Profile & Introduction

This compound is a bifunctional building block frequently employed in medicinal chemistry. It features a piperidine ring N-linked to a benzonitrile moiety, with a primary amine at the 4-position of the piperidine.[1] This structure serves as a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and other bioactive small molecules.

Chemical Identity
PropertyDetail
Chemical Name This compound
Synonyms 1-(4-Cyanophenyl)piperidin-4-amine; 4-(4-Amino-1-piperidinyl)benzonitrile
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Structure Primary amine (nucleophile) + Nitrile (electrophile precursor)
Physical State Solid (typically off-white to pale yellow crystalline powder)

Safety & Hazard Assessment (HSE)

Expert Insight: While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (aryl-aminopiperidines) dictates a baseline hazard profile.[1] The presence of the nitrile group implies potential toxicity if metabolized to release cyanide (though rare in stable aryl nitriles), and the primary amine poses irritation risks.

Hazard Classification (GHS Standards)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.[1]
Hand Nitrile Gloves (Double gloving recommended)Protects against skin absorption; primary amines can penetrate latex.
Eye Chemical Safety GogglesPrevents corneal damage from basic amine dust.
Body Lab Coat + Tyvek SleevesMinimizes clothing contamination.

Storage & Stability Protocols

Scientific Rationale: The primary amine (-NH₂) at the 4-position is susceptible to oxidation and carbamylation (reaction with atmospheric CO₂) over time.[1] The nitrile group is generally stable but can hydrolyze under extreme pH or moisture.

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<1 month).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The primary amine is hygroscopic and reacts with CO₂ to form carbamates.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photo-degradation of the aryl-amine linkage.[1]

  • Desiccation: Store in a desiccator or with silica gel packets to maintain low humidity.

Stability Indicators (Self-Validating)
  • Color Change: A shift from off-white to deep yellow/brown indicates amine oxidation.[1]

  • Texture Change: Clumping or "stickiness" indicates moisture absorption (hygroscopicity).

Storage Decision Tree (Workflow)

StorageProtocol Start Received Compound CheckSeal Check Seal & Desiccant Start->CheckSeal Usage Intended Usage? CheckSeal->Usage Immediate Immediate (<1 Month) Usage->Immediate Active Projects LongTerm Long Term (>1 Month) Usage->LongTerm Archive/Stock Fridge Store at 2-8°C (Desiccated) Immediate->Fridge Freezer Store at -20°C (Under Argon) LongTerm->Freezer

Caption: Decision logic for optimizing storage conditions based on usage frequency.

Solubility & Handling Protocols

Expertise: The compound combines a lipophilic benzonitrile tail with a polar, basic amine head. This amphiphilic nature dictates specific solvent choices.

Solubility Profile
SolventSolubility RatingApplication
DMSO High (>50 mM)Primary stock solution for bioassays.[1]
Methanol/Ethanol ModerateGood for chemical synthesis/transfers.
Dichloromethane (DCM) Moderate/HighStandard extraction solvent.
Water (Neutral pH) LowPoor solubility due to aromatic ring.
0.1M HCl (Aq) HighProtonation of amine forms a soluble salt.
Protocol: Stock Solution Preparation (10 mM in DMSO)
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh 2.01 mg of compound (MW: 201.27) into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.

  • Aliquot: Split into 50-100 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C.

Quality Control (QC) & Purity Verification

To ensure experimental integrity, purity should be verified upon receipt and annually thereafter.

Recommended Analytical Methods
  • HPLC-UV:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: 254 nm (Benzonitrile absorbance).

    • Pass Criteria: Single peak >95% area.

  • 1H-NMR (DMSO-d6):

    • Verify the diagnostic peaks:

      • Aromatic: ~7.5 ppm (Benzonitrile protons).

      • Piperidine: ~2.8-4.0 ppm (Ring protons).[1]

      • Amine: Broad singlet (exchangeable), often ~1.5-2.0 ppm or shifted downfield if salt form.[1]

QC Workflow Diagram

QCWorkflow Sample Sample Aliquot Visual Visual Inspection (Color/Texture) Sample->Visual PassVisual Pass: Off-White Visual->PassVisual FailVisual Fail: Yellow/Brown Visual->FailVisual HPLC HPLC-UV Analysis PassVisual->HPLC Purify Recrystallize or Discard FailVisual->Purify PurityCheck Purity > 95%? HPLC->PurityCheck Approve Release for Use PurityCheck->Approve Yes PurityCheck->Purify No

Caption: Step-by-step Quality Control workflow to validate compound integrity before experimental use.

Emergency Procedures

Trustworthiness: Preparedness is key. These protocols are based on standard chemical hygiene for toxic nitriles and irritant amines.

  • Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2] If irritation persists (redness/burning), seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a poison control center immediately.

  • Spill Cleanup:

    • Evacuate non-essential personnel.

    • Wear full PPE (including respirator).

    • Dampen the powder with a paper towel soaked in ethanol (to prevent dust).

    • Wipe up and place in a sealed hazardous waste container labeled "Toxic Organic Solid".

References

  • PubChem. (n.d.).[3] Compound Summary: 4-(Piperidin-1-yl)benzonitrile (Related Analog).[1][4] National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile (Structural Analog). Retrieved from [Link]

Note: Due to the specific nature of this isomer, some hazard and property data are extrapolated from validated structural analogs (e.g., 4-piperazin-1-yl-benzonitrile and 1-(4-chlorophenyl)piperidin-4-amine) to ensure maximum safety margins.[1]

Sources

Troubleshooting & Optimization

Minimizing side reactions during 4-(4-Aminopiperidin-1-yl)benzonitrile functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 4-(4-Aminopiperidin-1-yl)benzonitrile

Welcome to the technical support resource for the synthetic manipulation of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and minimize side reactions during the functionalization of this versatile scaffold. The inherent bifunctionality of this molecule presents unique challenges that require a well-designed synthetic strategy to achieve high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Principles & Chemoselectivity

Question: Why is the selective functionalization of this compound inherently challenging?

Answer: The primary challenge stems from the presence of two distinct nucleophilic nitrogen atoms: a primary aliphatic amine at the 4-position of the piperidine ring (N⁴) and a secondary aryl amine within the piperidine ring itself (N¹).[1] These two sites compete for electrophiles in common functionalization reactions like acylation, alkylation, and arylation.

  • N⁴-Amino Group (Primary): This exocyclic amine is generally more nucleophilic and less sterically hindered than the N¹-amine, making it the kinetically favored site for many reactions.

  • N¹-Amine (Secondary): This endocyclic amine is less nucleophilic due to the electron-withdrawing effect of the attached benzonitrile ring and is more sterically encumbered.

Without a proper control strategy, reactions often yield a mixture of N⁴-functionalized, N¹-functionalized, and N¹,N⁴-difunctionalized products, leading to low yields of the desired isomer and creating significant purification challenges.

G cluster_key Reactive Sites mol mol N4 N⁴ (Primary Amine) - More Nucleophilic - Less Sterically Hindered N1 N¹ (Secondary Amine) - Less Nucleophilic - More Sterically Hindered N4->p4 N1->p1

Caption: Competing nucleophilic centers in this compound.

Question: What is the most robust strategy for achieving selective mono-functionalization?

Answer: The most effective and widely adopted strategy is the use of an orthogonal protecting group for the 4-amino group.[1][2] This approach involves a three-step sequence:

  • Protection: Selectively protect the more reactive N⁴-primary amine. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability in a wide range of reaction conditions and its clean, acid-labile removal.[1][3]

  • Functionalization: Perform the desired reaction (acylation, alkylation, arylation) on the now-exposed and sole remaining nucleophilic site, the N¹-secondary amine.

  • Deprotection: Remove the protecting group to reveal the free N⁴-primary amine, yielding the pure, selectively functionalized product.

This strategy transforms a complex selectivity problem into a straightforward, high-yielding synthetic route.

workflow start Starting Material This compound protected N⁴-Boc Protected Intermediate start->protected Step 1: Protection (Boc)₂O, Base functionalized N¹-Functionalized, N⁴-Protected Product protected->functionalized Step 2: Functionalization (e.g., Acylation, Alkylation, Arylation) final_product Final Product Selectively N¹-Functionalized functionalized->final_product Step 3: Deprotection (TFA or HCl)

Caption: General workflow for selective N¹-functionalization.

Section 2: Troubleshooting N-Acylation

Question: I am attempting to acylate with an acid chloride and getting significant amounts of the N¹,N⁴-diacylated byproduct. How can I favor mono-acylation at the primary (N⁴) amine?

Answer: This is a classic case of over-acylation due to the high reactivity of the acylating agent and the presence of two nucleophilic sites. To favor selective mono-acylation at the more nucleophilic N⁴ position, you must carefully control the reaction conditions.

Troubleshooting Steps & Rationale:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.5 eq.) of the diamine starting material relative to the acylating agent.The unreacted diamine will outcompete the mono-acylated product for the remaining acylating agent, minimizing di-acylation.
Order of Addition Add the acylating agent (e.g., acid chloride) slowly and dropwise to a cooled (0 °C) solution of the diamine and a non-nucleophilic base.This maintains a low instantaneous concentration of the highly reactive electrophile, reducing the chance of a second acylation event on the product molecule.
Base Selection Use a non-nucleophilic hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).These bases will scavenge the HCl byproduct without competing as a nucleophile. Using a base like pyridine is not recommended as it can act as a nucleophilic catalyst and potentially accelerate side reactions.
Temperature Maintain a low temperature (0 °C to room temperature).Lower temperatures increase the kinetic selectivity for the more nucleophilic N⁴-amine over the N¹-amine.

Question: My goal is to selectively acylate the secondary (N¹) amine. Is this possible without a protecting group?

Answer: Achieving selective N¹-acylation without protecting the N⁴-amine is extremely challenging and not recommended for achieving high purity. The N⁴-amine's higher nucleophilicity makes it the primary site of attack. The most reliable method is to use the protection strategy outlined in Section 1. After Boc-protection of the N⁴-amine, the N¹-amine can be cleanly acylated using standard conditions (e.g., acid chloride or anhydride with a base like TEA in a solvent like DCM).

Section 3: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)

Question: I am performing a Buchwald-Hartwig N-arylation on N⁴-Boc-protected this compound, but my yields are low and I'm seeing byproducts. What are the likely causes?

Answer: Low yields in Buchwald-Hartwig reactions often stem from suboptimal catalyst/ligand choice, temperature control issues, or competing side reactions. The primary byproducts are typically from hydrodehalogenation of the aryl halide and, if protection is incomplete, diarylation.[4]

Troubleshooting the Buchwald-Hartwig Reaction:

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Inactive catalyst or insufficient catalyst loading.- Inappropriate ligand for the substrate.- Base is not strong enough.- Use a pre-catalyst like Pd₂(dba)₃ or a G3/G4 palladium pre-catalyst.- Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos, which promote the desired C-N bond formation.[4]- Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.
Hydrodehalogenation The palladium hydride species, an intermediate in the catalytic cycle, reduces the aryl halide instead of undergoing reductive elimination.- Run the reaction at the lowest effective temperature (often 80-100 °C).[4]- Ensure the reaction is under an inert atmosphere (Argon or Nitrogen) to minimize moisture, which can contribute to this side reaction.
Diarylation Byproduct Incomplete Boc-protection of the starting material, leaving the N⁴-amine exposed to arylation.- Verify the purity of the N⁴-Boc protected starting material by ¹H NMR or LC-MS before starting the arylation.- If necessary, re-run the Boc-protection step to ensure full conversion.

Question: Can I use a copper-catalyzed (Ullmann) N-arylation for this transformation?

Answer: Yes, Ullmann condensation is a viable alternative to palladium-catalyzed methods.[2] However, it typically requires higher reaction temperatures and is often more successful with aryl iodides and bromides, being less reactive with aryl chlorides.[2] For broader substrate scope and milder conditions, the Buchwald-Hartwig reaction is generally preferred.

Validated Experimental Protocols

Protocol 1: N⁴-Boc Protection of this compound

This protocol describes the selective protection of the primary amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in dichloromethane (approx. 0.2 M).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve (Boc)₂O in a small amount of DCM and add it dropwise to the stirring reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, N-Boc-4-(4-aminopiperidin-1-yl)benzonitrile, is often pure enough for the next step but can be further purified by column chromatography if necessary.

Protocol 2: N¹-Arylation of N⁴-Boc Protected Intermediate (Buchwald-Hartwig)

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the protected piperidine nitrogen.

Materials:

  • N-Boc-4-(4-aminopiperidin-1-yl)benzonitrile (1.0 eq.)

  • Aryl halide (Ar-X) (1.1 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • XPhos (0.05 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous toluene or dioxane

  • Celite

Procedure:

  • To an oven-dried flask, add the N-Boc protected amine, aryl halide, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N⁴-Boc Deprotection

This protocol describes the removal of the N-Boc group under acidic conditions to yield the final N¹-functionalized product.[5]

Materials:

  • N¹-functionalized, N⁴-Boc protected compound (1.0 eq.)

  • Trifluoroacetic acid (TFA) (10-20 eq.) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (approx. 0.1 M).

  • Add trifluoroacetic acid and stir the mixture at room temperature for 1-3 hours.[5] Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • To isolate the free amine, dissolve the residue in water, cool to 0 °C, and carefully add saturated NaHCO₃ or 1M NaOH until the pH is basic (>9).

  • Extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group.
  • BenchChem Technical Support Team. (2025).
  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.

Sources

Troubleshooting low conversion rates in 4-(4-Aminopiperidin-1-yl)benzonitrile coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis and coupling of 4-(4-Aminopiperidin-1-yl)benzonitrile .

This scaffold is a critical intermediate in medicinal chemistry (e.g., for CCR5 antagonists, somatostatin receptor ligands). The "coupling" typically refers to the formation of the C–N bond between the 4-halobenzonitrile and 4-aminopiperidine .[1]

Status: Active Specialist: Senior Application Scientist Topic: Troubleshooting Low Conversion & Selectivity Issues

Phase 1: The Diagnostic Workflow

Before adjusting parameters, identify your reaction class. The synthesis of this core relies on one of two mechanistic pathways, each with distinct failure modes.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) – Most Common[1][2][3]

    • Mechanism:[2][3][4] Addition-Elimination.[1][2]

    • Key Driver: Electronic deficiency of the aryl ring.[5]

  • Pathway B: Buchwald-Hartwig Amination – Alternative[1][2]

    • Mechanism:[2][3][4] Pd-catalyzed cross-coupling.[1][2][6]

    • Key Driver: Catalyst cycle efficiency.[1][2]

Troubleshooting Decision Tree

TroubleshootingFlow Start START: Low Conversion Observed CheckLG Check Electrophile: Is it 4-Fluorobenzonitrile or 4-Chlorobenzonitrile? Start->CheckLG SNAr_Check Method: S_NAr (Base/Heat) CheckLG->SNAr_Check No Metal Catalyst Buchwald_Check Method: Buchwald (Pd-Cat) CheckLG->Buchwald_Check Pd Catalyst IsFluoro Substrate: 4-Fluoro SNAr_Check->IsFluoro IsChloro Substrate: 4-Chloro SNAr_Check->IsChloro SolventCheck Check Solvent/Temp (DMSO/DMF @ >80°C?) IsFluoro->SolventCheck Selectivity Issue: Byproducts/Tars? (Unprotected Diamine used?) IsFluoro->Selectivity Sol_SwitchLG CRITICAL FIX: Switch to 4-Fluorobenzonitrile (F >> Cl for S_NAr) IsChloro->Sol_SwitchLG Reactivity too low Sol_Dry SOLUTION: Dry Solvent + Increase Temp (Avoid Hydrolysis) SolventCheck->Sol_Dry Incomplete Sol_Protect SOLUTION: Use N-Boc-4-aminopiperidine then deprotect Selectivity->Sol_Protect Regio-scrambling CatPoison Issue: Catalyst Poisoning (Free primary amine binds Pd) Buchwald_Check->CatPoison CatPoison->Sol_Protect Prevent Chelation

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on substrate and method.[1][2]

Phase 2: Critical Troubleshooting (Q&A)
Issue 1: "My reaction is stalled at 10-20% conversion after 24 hours."

Diagnosis: You are likely using 4-chlorobenzonitrile in an SNAr reaction.[1][2] The Science: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The electronegativity of the leaving group stabilizes this transition state.

  • The Trap: Unlike SN2 or Pd-coupling (where I > Br > Cl > F), the reactivity order for SNAr is inverted: F >> Cl ≈ Br > I .[1][2]

  • The Reality: 4-Chlorobenzonitrile is often too unreactive for direct displacement by a secondary amine without extreme forcing conditions, which often degrade the nitrile group.

Corrective Action:

  • Switch Substrate: Replace 4-chlorobenzonitrile with 4-fluorobenzonitrile . The reaction rate can increase by 100-fold due to the high electronegativity of fluorine [1].

  • Solvent System: Ensure you are using a polar aprotic solvent (DMSO or NMP) to solvate the cation and leave the amine "naked" and reactive.[5]

Issue 2: "I see multiple spots on TLC and low yield of the target."

Diagnosis: Regioselectivity failure due to unprotected 4-aminopiperidine .[1][2] The Science: 4-Aminopiperidine contains two nucleophilic sites: the secondary amine (ring) and the primary amine (tail).[1][2]

  • While secondary cyclic amines are often more nucleophilic in SNAr reactions, the primary amine is competitive.

  • Reacting the "naked" diamine leads to a statistical mixture: coupling at the piperidine nitrogen (desired), coupling at the primary amine (undesired), and bis-coupling (polymerization).[1]

Corrective Action: Adopt the "Protect-Coupling-Deprotect" Strategy. Do not use free 4-aminopiperidine.

  • Step 1: Use 4-(N-Boc-amino)piperidine (commercially available).[1][2]

  • Step 2: Perform the SNAr coupling with 4-fluorobenzonitrile. The Boc group renders the primary amine non-nucleophilic.

  • Step 3: Deprotect with TFA or HCl/Dioxane to release the desired product. Note: This route guarantees 100% regioselectivity and simplifies purification [2].[1]

Issue 3: "The nitrile group disappeared, and I isolated an amide."

Diagnosis: Hydrolysis of the nitrile (–CN) to a benzamide (–CONH2).[1] The Science: Nitriles are susceptible to base-catalyzed hydrolysis, especially at high temperatures (>100°C) in the presence of water.[1]

  • Risk Factors: Using hygroscopic bases (like KOH or NaOH) or "wet" DMSO/DMF.[1][2]

Corrective Action:

  • Base Selection: Switch to anhydrous K2CO3 or DIPEA (Hunig's base).[1][2] Avoid hydroxide bases.[1][2]

  • Water Control: Use anhydrous solvents.[1][2] SNAr reactions at high temperatures are intolerant of moisture if the substrate contains sensitive groups like nitriles.

Phase 3: Optimized Protocols

Use these validated conditions to establish a baseline.

Protocol A: The "Gold Standard" SNAr Method

Best for: Routine synthesis, high purity.

ParameterSpecificationRationale
Electrophile 4-Fluorobenzonitrile (1.0 equiv)F is the required leaving group for kinetics.[1][2]
Nucleophile 4-(N-Boc-amino)piperidine (1.1 equiv)Prevents side-reactions at the primary amine.[1][2]
Base K2CO3 (2.0 equiv)Mild, non-nucleophilic base; buffers HCl/HF.[1][2]
Solvent DMSO or DMF (Anhydrous)High dielectric constant stabilizes the transition state.
Temp/Time 90°C for 4–6 hoursSufficient energy to overcome activation barrier.[1]
Workup Dilute with water, filter precipitate.Product usually precipitates; avoids extraction.[1][2]
Protocol B: Buchwald-Hartwig (If using Aryl Chlorides)

Best for: When 4-fluorobenzonitrile is unavailable or if the ring is electron-rich.[1][2]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos or BINAP.[1][2]

  • Base: Cs2CO3 or NaOtBu.[1]

  • Critical Note: You must use the N-Boc protected amine.[1][2] Free primary amines can chelate Palladium species, poisoning the catalyst and killing conversion [3].

Phase 4: Physical Properties & Handling[1][2]

Solubility Profile: The target molecule, this compound, is a lipophilic base.[1][2]

  • Free Base: Soluble in DCM, MeOH, DMSO. Poorly soluble in water and hexanes.[1]

  • Salt Forms: The HCl or TFA salts are water-soluble but may be hygroscopic.[1][2]

Purification Tip: If you synthesized the free amine directly and have a mixture:

  • Dissolve the crude in dilute acid (1M HCl).

  • Wash with Ethyl Acetate (removes unreacted benzonitrile and non-basic impurities).[1][2]

  • Basify the aqueous layer (pH > 10) with NaOH.[1][2]

  • Extract the product into DCM. This "Acid-Base Workup" is highly effective for cleaning up this specific amine.[1][2]

References
  • BenchChem. (2025).[1][2][5] Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Retrieved from [1][2]

  • National Institutes of Health (NIH). (2004).[2] Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[1][2][7] PubMed.[1][2] Retrieved from [1][2]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[1][2] Retrieved from [1][2]

  • InvivoChem. (2025).[1][2] Paltusotine dihydrochloride (Example of 4-aminopiperidine scaffold usage).[1][2] Retrieved from [1][2]

Sources

Purification strategies for 4-(4-Aminopiperidin-1-yl)benzonitrile recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting portal specifically for researchers and process chemists working with 4-(4-Aminopiperidin-1-yl)benzonitrile .

Because this molecule features both a highly polar, basic primary amine and a lipophilic, electron-withdrawing benzonitrile moiety, it presents unique thermodynamic challenges during purification. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded solutions to resolve phase separation and impurity entrapment.

System Diagnostics & Thermodynamic Profiling

Before altering your solvent system, you must diagnose the physical chemistry of your failure mode. Use the following decision matrix to determine the correct self-validating protocol for your batch.

PurificationWorkflow Start Crude this compound Assess Analyze Impurity Profile (HPLC/NMR) Start->Assess ImpurityType Primary Impurity Type? Assess->ImpurityType Lipophilic Unreacted 4-Fluorobenzonitrile (Lipophilic) ImpurityType->Lipophilic Polar Regioisomers / Boc-Adducts (Polar) ImpurityType->Polar SaltRoute Protocol B: HCl Salt Formation Lipophilic->SaltRoute Requires ionic lattice BaseRoute Protocol A: Free Base Recrystallization Polar->BaseRoute Solubility differential Success High-Purity API (>99.5%) SaltRoute->Success LLPS Oiling Out (LLPS) Detected? BaseRoute->LLPS Seeding Adjust MSZW: Seed at Cloud Point LLPS->Seeding Yes (Spinodal Decomp.) LLPS->Success No Seeding->Success

Fig 1: Decision matrix for resolving this compound crystallization issues.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: During the cooling phase, my solution turns cloudy and forms a dense lower liquid layer instead of crystals. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS), universally referred to in process chemistry as "oiling out." This thermodynamic phenomenon occurs when the cooling trajectory crosses the binodal curve into a miscibility gap before it crosses the solubility curve[1]. The Gibbs free energy of mixing becomes positive, forcing the supersaturated solution to undergo spinodal decomposition into a solute-rich oil phase and a solvent-rich phase[1]. Because this compound possesses a highly flexible piperidine ring and a polar primary amine, it easily solvates and kinetically resists integration into a rigid crystal lattice. Strategic Fix: You must bypass the miscibility gap by artificially narrowing the Metastable Zone Width (MSZW). Reduce the cooling rate to 0.1 °C/min and introduce pure seed crystals (1-2% w/w) precisely at the upper temperature limit of the MSZW (just before the historical cloud point)[1].

Q2: My crude product contains unreacted 4-fluorobenzonitrile from the synthesis step. Free base recrystallization isn't removing it. Why? A2: The nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile and the piperidine derivative proceeds via a borderline concerted/stepwise mechanism[2]. If the reaction does not reach full conversion, the highly lipophilic 4-fluorobenzonitrile remains. In a standard free base recrystallization (e.g., using EtOAc/Heptane), both the target product and the starting material exhibit similar solubility profiles in the non-polar phase, leading to co-precipitation. Strategic Fix: Shift to a salt-formation paradigm (See Protocol B). By treating the crude matrix with HCl, the primary amine is protonated, drastically altering its physical properties[3]. The unreacted 4-fluorobenzonitrile remains neutral and highly soluble in organic solvents like isopropyl alcohol (IPA), allowing it to be quantitatively rejected in the mother liquor.

Q3: Does oiling out permanently ruin the batch purity? A3: Traditionally, oiling out is considered catastrophic for purity because the solute-rich oil droplets act as a highly effective solvent for structurally similar impurities, trapping them when the oil eventually solidifies[1]. However, recent Process Analytical Technology (PAT) studies demonstrate that LLPS can sometimes alter the composition of the mother phase, theoretically acting as a crude liquid-liquid extraction[4]. Despite this, for this compound, the oil phase aggressively traps regioisomers. We strictly advise against allowing LLPS. If oiling occurs, reheat the system until a single homogeneous phase is restored, and execute the seeding protocol.

Empirical Data: Solvent System Efficacy

The following table summarizes the quantitative thermodynamic outcomes of various solvent systems tested for this compound purification.

Solvent SystemRatio (v/v)Solute Conc. (mg/mL)Yield (%)Purity (HPLC %)Thermodynamic Observation
Ethanol / Water 1:15045.092.0Severe LLPS (Oiling out); high impurity entrapment[1].
EtOAc / Heptane 1:23582.598.5LLPS at <40°C; successfully resolved via 2% w/w seeding.
Toluene N/A4060.094.2Poor recovery; unacceptably high solubility at 5°C.
IPA (HCl Salt) N/A10091.099.8Rapid nucleation; excellent lipophile rejection[3].

Validated Methodologies (Self-Correcting Protocols)

Protocol A: Free Base Recrystallization (Seeding Method)

Causality & Mechanism: By adding pure seed crystals at 45°C, we provide a low-energy surface for secondary nucleation. This bypasses the thermodynamic barrier that otherwise leads to spinodal decomposition (LLPS)[1].

  • Dissolution: Dissolve 10.0 g of crude this compound in 40 mL of Ethyl Acetate (EtOAc) at 60°C.

  • Validation Checkpoint: Ensure the solution is completely clear. If particulate matter remains, perform a hot polish filtration to remove insoluble inorganic salts.

  • Anti-Solvent Addition: Slowly charge 60 mL of Heptane over 30 minutes while maintaining agitation at 300 RPM.

  • Thermal Adjustment: Cool the homogeneous solution to 45°C (approximately 2°C above the historical cloud point).

  • Seeding: Charge 0.2 g (2% w/w) of pure this compound seed crystals.

  • Maturation: Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature and consume supersaturation.

  • Validation Checkpoint: Inspect the reactor. A healthy, flowable white suspension should be visible. If a separate dense oil layer forms, reheat to 60°C to dissolve the oil, and repeat from Step 4 with a slower cooling ramp.

  • Crystallization: Cool to 5°C at a strictly controlled rate of 0.1°C/min.

  • Isolation: Filter the slurry and wash the cake with 20 mL of cold Heptane. Dry under vacuum at 40°C.

Protocol B: Hydrochloride Salt Formation and Crystallization

Causality & Mechanism: The primary amine (pKa ~10) is protonated by HCl, generating a salt with high ionic lattice energy. This rigid lattice completely excludes neutral, lipophilic impurities (e.g., 4-fluorobenzonitrile), which remain highly solvated in the isopropyl alcohol (IPA) mother liquor[3].

  • Dissolution: Dissolve 10.0 g of crude this compound in 80 mL of Isopropyl Alcohol (IPA) at 20°C.

  • Validation Checkpoint: Analyze the solution via HPLC. If the 4-fluorobenzonitrile impurity exceeds 15% area, increase the IPA volume to 100 mL to ensure the impurity remains below its solubility limit upon cooling.

  • Protonation: Slowly add 1.05 equivalents of 5 N HCl in IPA dropwise over 45 minutes.

  • Validation Checkpoint: Monitor the internal temperature. The protonation is highly exothermic; maintain the temperature strictly below 30°C to prevent solvent degradation or side reactions.

  • Ripening: Stir the resulting thick white suspension for 2 hours at 20°C to ensure complete Ostwald ripening of the salt crystals.

  • Cooling: Cool the system to 0°C and hold for 30 minutes to maximize yield.

  • Isolation: Filter the solid and wash with 20 mL of cold IPA. Dry under vacuum at 50°C to yield the API-grade hydrochloride salt.

References

1.[1] Steele, G., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, American Chemical Society. URL:[Link] 2.[4] "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, American Chemical Society. URL:[Link] 3.[2] Kim, J., et al. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles." Reaction Chemistry & Engineering, Royal Society of Chemistry. URL:[Link] 4.[3] "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, American Chemical Society. URL:[Link]

Sources

Overcoming steric hindrance in 4-(4-Aminopiperidin-1-yl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Aminopiperidin-1-yl)benzonitrile Derivatives

Welcome, Colleague. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are working with the this compound scaffold—a privileged structure in kinase inhibition (e.g., JAK, CDK) and GPCR modulation.[1][2]

While this scaffold is pharmacologically potent, it presents distinct synthetic challenges. The piperidine ring adopts a chair conformation that can bury the C4-amine, and the electron-withdrawing benzonitrile group can paradoxically deactivate the system or create solubility "brick dust" issues.

This guide is not a textbook; it is a troubleshooting engine designed to unstuck your chemistry.

Module 1: The Core Synthesis (N-Arylation)

The Problem: You are trying to couple 4-aminopiperidine (or its N-Boc derivative) to a substituted 4-fluorobenzonitrile, but the reaction is stalling or yielding byproducts.

Mechanism & Causality: Standard SNAr requires the aryl ring to be electron-deficient.[1][2] The nitrile group activates the ring, but if you have ortho-substituents (relative to the leaving group) on the benzonitrile, steric repulsion prevents the piperidine nitrogen from attacking the


-complex intermediate.
Decision Matrix: SNAr vs. Buchwald-Hartwig

ArylationStrategy Start Start: Coupling 4-Aminopiperidine to Benzonitrile CheckOrtho Are there substituents ortho to the leaving group (F/Cl)? Start->CheckOrtho NoOrtho No Ortho Substituents CheckOrtho->NoOrtho No YesOrtho Yes (Steric Hindrance) CheckOrtho->YesOrtho Yes SNAr Route A: Standard SNAr Solvent: DMSO or NMP Base: K2CO3 or DIPEA Temp: 80-100°C NoOrtho->SNAr Buchwald Route B: Buchwald-Hartwig Cat: Pd2(dba)3 + XPhos Base: NaOtBu or Cs2CO3 Solvent: Toluene/Dioxane YesOrtho->Buchwald Stall Switch to Route B SNAr->Stall Low Yield?

Figure 1: Decision logic for synthesizing the core scaffold based on steric environment.

Protocol A: High-Steric Buchwald-Hartwig Coupling

Use when SNAr fails due to ortho-substitution.[1][2]

  • Degassing: Sparge toluene with Argon for 15 mins. Oxygen kills the active Pd(0) species.

  • Catalyst Loading: Charge flask with aryl halide (1.0 eq), N-Boc-4-aminopiperidine (1.2 eq), Pd2(dba)3 (2 mol%) , and XPhos (4-8 mol%) .

    • Why XPhos? It is a bulky, electron-rich biaryl phosphine designed specifically to facilitate oxidative addition into hindered aryl chlorides and promote reductive elimination [1].[1][2]

  • Base: Add NaOtBu (1.5 eq).

  • Heat: Stir at 100°C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd black.[2]

Module 2: Functionalizing the 4-Amino Group

The Problem: You have the scaffold, but you cannot attach a bulky "tail" (acid or ketone) to the primary amine at the 4-position.

Mechanism & Causality: The piperidine ring exists in a chair conformation. The 4-amino group prefers the equatorial position, but bulky electrophiles clash with the axial hydrogens at C2 and C6 (1,3-diaxial interactions equivalent). Standard reductive amination often stalls at the imine stage or reverses due to water accumulation.

Protocol B: Titanium(IV)-Mediated Reductive Amination

The "Gold Standard" for sterically hindered ketones.[1]

Concept: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (Schiff base) [2].

Step-by-Step Workflow:

  • Imine Formation (The Critical Step):

    • Mix amine (1.0 eq) and hindered ketone (1.1 eq) in neat Titanium(IV) isopropoxide (1.5 - 2.0 eq).

    • Note: Do not use solvent yet.[2] The neat condition maximizes concentration.

    • Stir under N2 at 40-60°C for 4-12 hours.

  • Reduction:

    • Dilute the viscous mixture with dry THF or MeOH (approx. 5-10 mL per mmol).[1][2]

    • Cool to 0°C.[2]

    • Add NaBH4 (2.0 eq) or NaBH(OAc)3 portion-wise.

    • Allow to warm to RT and stir for 2 hours.

  • The "Mattson" Workup (Crucial for Filtration):

    • Quench by adding 1N NaOH or water.[2] A white precipitate (TiO2) will form.[2]

    • Tech Tip: If the solid is gelatinous and clogs the filter, add Celite and stir for 15 minutes before filtering.

    • Filter through a Celite pad.[2] Wash with EtOAc.[2]

Protocol C: Coupling Hindered Carboxylic Acids

Use when HATU fails.[1]

If you are trying to form an amide with a bulky acid (e.g., a quaternary carbon alpha to the carbonyl):

  • Activation: Convert the carboxylic acid to its acid chloride using oxalyl chloride/DMF (catalytic) in DCM.

    • Why? Acid chlorides are exponentially more reactive than HATU/active esters, bypassing the steric barrier of the incoming amine.

  • Coupling: Add the acid chloride to a solution of the scaffold and DIPEA (3 eq) in DCM.

  • Catalysis: Add 10 mol% DMAP .

    • Why? DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine [3].[1]

Module 3: Troubleshooting & FAQs

Visual Guide: Common Failure Modes

FailureModes Issue1 Low Yield in Reductive Amination Cause1 Imine hydrolysis during reduction Issue1->Cause1 Fix1 Use Ti(OiPr)4 protocol to scavenge water Cause1->Fix1 Issue2 Incomplete Amide Coupling Cause2 Steric clash with coupling reagent Issue2->Cause2 Fix2 Switch to Acid Chloride + DMAP Cause2->Fix2 Issue3 Product insoluble in DCM/MeOH Cause3 Pi-stacking aggregation Issue3->Cause3 Fix3 Use 10% MeOH in DCM with 1% NH4OH Cause3->Fix3

Figure 2: Troubleshooting flow for common synthetic bottlenecks.

Frequently Asked Questions

Q: My product is stuck on the baseline of the TLC plate and won't dissolve in DCM. How do I purify it? A: These derivatives are often highly polar and basic.[2]

  • The Fix: Do not use pure DCM or EtOAc. Use a solvent system of DCM:MeOH:NH4OH (90:9:1) . The ammonia deprotonates the amine, breaking up aggregates and freeing it from the silica gel.

Q: I am seeing a "des-cyano" byproduct (loss of CN group) during the reaction. A: This is rare but can happen under harsh reducing conditions (e.g., LiAlH4 or high-temp hydrogenation).[1]

  • The Fix: Stick to mild borohydrides (NaBH(OAc)3) for reductive amination. Avoid Pd/C hydrogenation if the nitrile is essential; use Fe/NH4Cl or SnCl2 if you need to reduce a nitro group elsewhere on the molecule.

Q: Can I use the HCl salt of the amine for the coupling? A: For Buchwald couplings, No . The amine must be free-based.[1][2] The extra proton consumes the base required for the catalytic cycle. Free-base your starting material by partitioning between DCM and 1N NaOH, drying the organic layer, and evaporating before setting up the reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4][5] The Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2][6]

Sources

Stability of 4-(4-Aminopiperidin-1-yl)benzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier-3 Technical Support resource. It assumes the user possesses a background in organic chemistry or pharmaceutical analysis and is currently facing stability or handling issues with 4-(4-Aminopiperidin-1-yl)benzonitrile .

Compound: this compound CAS: 1204-85-9 (Generic reference) Support Ticket Context: Stability Profiling & Troubleshooting[1]

Executive Stability Dashboard

Quick-reference status for bench scientists.

ConditionStability StatusMajor Risk FactorHandling Recommendation
Acidic (pH < 4) High (at RT)Salt formation (precipitate)Solubilize in dilute acid (e.g., 0.1M HCl).[1] Avoid reflux in strong acid (>2M).
Neutral (pH 7) High Oxidation (slow)Store under inert atmosphere (

/Ar).
Basic (pH > 10) Moderate Hydrolysis (Nitrile

Acid)
Avoid prolonged exposure to strong bases (NaOH/KOH) at elevated temperatures.
Oxidative Low/Moderate N-oxide / Amine oxidationProtect from light and air.[1] Use antioxidants if in solution >24h.

Deep Dive: Acidic Conditions

User Query: "I see a retention time shift in HPLC when analyzing my sample in 0.1% TFA, but the mass spectrum shows the parent ion +1. Is it degrading?"

The Mechanism

In acidic media, this molecule acts as a base.[2][3] It does not typically degrade under mild acidic conditions (e.g., HPLC mobile phases, workup washes).

  • Protonation (Not Degradation): The primary amine on the piperidine ring (

    
    ) will protonate first. The N-aryl nitrogen is significantly less basic due to resonance delocalization into the electron-withdrawing nitrile group.[1]
    
  • Hydrolysis Resistance: The nitrile group (-CN) is relatively stable to acid.[1] Conversion to the amide or carboxylic acid usually requires harsh conditions (e.g., 6M HCl, reflux, >100°C) [1].

Troubleshooting Steps
  • Symptom: Peak splitting or RT shift.

  • Root Cause: pH mismatch between sample diluent and mobile phase. If your sample is dissolved in strong acid but injected into a neutral buffer, the "free base" and "salt" forms may equilibrate on-column, causing peak tailing or splitting.

  • Solution: Ensure the mobile phase contains a buffer (e.g., Phosphate or Formate) rather than just an acid modifier, to lock the protonation state.

AcidStability cluster_legend Process Key Substrate Free Base (Neutral pH) Salt Ammonium Salt (pH < 9) Substrate->Salt  + H+ (Fast, Reversible)   Salt->Substrate  + OH- (Neutralization)   Hydrolysis Hydrolysis Product (Benzoic Acid deriv.) Salt->Hydrolysis  6M HCl, Reflux (Slow)   key1 Blue: Reversible Equilibrium key2 Red: Irreversible Degradation

Figure 1: Acidic pathways.[1][3] Note that under standard laboratory conditions, reversible salt formation is the dominant event, not degradation.

Deep Dive: Basic Conditions

User Query: "My LC-MS shows a new peak +18 Da and another +19 Da (relative to parent) after leaving the sample in 1N NaOH overnight."

The Mechanism

Basic conditions pose the primary stability threat. The electron-withdrawing nitrile group activates the aromatic ring, but the nitrile carbon itself is the primary electrophile.

  • Nitrile Hydrolysis (Saponification): Hydroxide ions (

    
    ) attack the nitrile carbon.[1]
    
    • Stage 1 (+18 Da): Conversion to the Primary Amide .

    • Stage 2 (+1 Da from Amide / +19 Da from Parent): Further hydrolysis to the Carboxylate (release of ammonia) [2].

  • Nucleophilic Aromatic Substitution (

    
    ):  While less likely without extreme heat, the piperidine ring could theoretically be displaced by hydroxide, but nitrile hydrolysis usually proceeds faster.
    
Troubleshooting Steps
  • Symptom: Loss of potency; increase in polar impurities.

  • Verification: Check for the "Amide" intermediate.[2] In HPLC, the amide is usually more polar than the nitrile but less polar than the acid.

  • Prevention:

    • Keep workups at pH < 10.[4][5][6]

    • If using base to free-base the amine, use weak inorganic bases (

      
      , 
      
      
      
      ) rather than strong hydroxides (
      
      
      ).
    • Perform extractions quickly and keep cold (

      
      ).
      

BaseHydrolysis Nitrile Parent Nitrile (MW: X) Imidate Imidate Intermediate Nitrile->Imidate  OH- / H2O   Amide Primary Amide (MW: X + 18) Imidate->Amide  Tautomerization   Acid Carboxylic Acid (MW: X + 19) Amide->Acid  OH- / Heat   Ammonia NH3 (Byproduct) Amide->Ammonia

Figure 2: Base-catalyzed hydrolysis pathway.[1] The conversion to amide is often the rate-limiting step observed in mild basic stress.[1]

Analytical Protocol Recommendations

Standard HPLC Method (Stability Indicating)

Do not use generic gradients. The polarity difference between the amine and the potential acid degradant requires careful buffering.

  • Column: C18 (End-capped, base-deactivated).[1] Example: Waters XBridge or Agilent Zorbax Eclipse Plus.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Phosphoric Acid (pH 2.5).

    • Note: High pH (pH 10) is often superior for aminopiperidines to suppress protonation and improve peak shape, provided the column is resistant [3].

  • Mobile Phase B: Acetonitrile.[5]

  • Detection: UV @ 254 nm (Benzonitrile

    
     transition) and 280 nm.
    
  • Flow: 1.0 mL/min.[5]

Forced Degradation Protocol (Validation)

To validate your method, subject the sample to these conditions:

  • Acid Stress: 1N HCl, 60°C, 2 hours. (Expect minimal degradation).

  • Base Stress: 1N NaOH, 60°C, 2 hours. (Expect >10% degradation to amide/acid).

  • Oxidative: 3%

    
    , RT, 4 hours. (Expect N-oxide formation on the primary amine).[1]
    

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO? A: Yes, but ensure the DMSO is anhydrous. DMSO is hygroscopic; absorbed water can facilitate slow hydrolysis of the nitrile over months. Store frozen (-20°C).

Q: My sample turned yellow. Is it degraded? A: Likely yes. Anilines and aminopiperidines are prone to oxidation, forming "azo" or "nitro" type colored impurities even at trace levels (<0.5%). This may not significantly impact purity by mass, but indicates air exposure. Recrystallize or filter through a silica plug if critical.

Q: How do I remove the salt form to get the free base? A: Do not use NaOH. Dissolve the salt in water, cool to 0°C, and slowly add saturated


 until pH ~9. Extract immediately with Dichloromethane (DCM).

References

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Pearson. (2024). Mechanism for basic hydrolysis of benzonitrile. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2025). Paltusotine (Structurally Related Compound Data). Retrieved from [Link][1]

Sources

Technical Support Center: Moisture Control for 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Moisture Sensitivity & Handling Protocols Target Analyte: 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 333954-90-8 / Generic structure ref) Applicable For: Medicinal Chemistry, Process Development, Analytical QC

Executive Summary: The Moisture-Stability Paradox

While the benzonitrile moiety is relatively robust against hydrolysis under neutral conditions, the primary amine at the 4-position of the piperidine ring (pKa ~10.4) is a "moisture magnet."

The critical failure mode is not nitrile hydrolysis, but rather amine hygroscopicity leading to carbamate formation . When exposed to atmospheric moisture, the primary amine captures CO₂ to form stable ammonium carbamate salts. This "crust" leads to stoichiometry errors, solubility issues, and failed coupling reactions.

Phase 1: Storage & Intake (The "Black Box")

Q: I just opened a new bottle, and the powder is clumping. Is it degraded?

A: Likely yes, but it is reversible. Clumping indicates the formation of surface ammonium carbamates .

  • The Mechanism: Primary aliphatic amines are strong nucleophiles. In the presence of moisture (which acts as a catalyst), they react with atmospheric CO₂ to form zwitterionic intermediates that stabilize as carbamate salts.

  • Immediate Action: Do not use "clumped" material for sensitive stoichiometry (e.g., amide coupling) without re-purification or titer correction. The molecular weight of the carbamate salt is significantly higher than the free base.

Q: Can I store this compound in a standard fridge?

A: Only if secondary containment is used.

  • Risk: Standard laboratory refrigerators have high humidity. A screw-cap vial is often insufficient to prevent moisture ingress over months.

  • Protocol:

    • Place the vial inside a secondary jar containing a desiccant packet (Silica or P₂O₅).

    • Flush the secondary jar with Argon/Nitrogen before sealing.

    • Seal with Parafilm.

Diagram 1: The Moisture-Carbamate Cascade

This diagram illustrates how moisture catalyzes the degradation of the free amine into a carbamate salt.

MoistureCascade Amine Free Amine (Active Reagent) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO₂ Moisture Atmospheric Moisture (H₂O) Moisture->Zwitterion Catalyzes CO2 Atmospheric CO₂ Carbamate Ammonium Carbamate (Sticky Solid / Impurity) Zwitterion->Carbamate Stabilization Carbamate->Amine Heat/Vacuum (Reversible)

Caption: Moisture acts as a catalyst, allowing the primary amine to capture CO₂ and form a stable carbamate salt.

Phase 2: Reaction Integration (The "Critical Path")

Q: My amide coupling (EDC/HATU) yield is consistently low (<40%). Why?

A: Water is competing with your amine for the activated ester.

  • Causality: If your this compound is "wet," the water molecules are nucleophilic enough to attack the O-acylisourea (EDC intermediate) or the active ester (HATU/HOBt), regenerating the carboxylic acid.

  • The "Invisible" Killer: You might be adding 1.0 equiv of amine based on weight, but if 15% of that weight is water/carbamate, you are under-loading the amine and poisoning the coupling agent.

Q: Does this compound interfere with Reductive Amination?

A: Yes, if the water content is high.

  • Issue: Reductive amination involves the formation of an imine (equilibrium process) followed by reduction.[1] Excess water pushes the equilibrium back toward the ketone/aldehyde and free amine, stalling the reaction before the reducing agent (e.g., NaBH(OAc)₃) can act.

  • Solution: Add molecular sieves (3Å or 4Å) directly to the reaction vessel to scavenge water produced during imine formation.

Phase 3: Troubleshooting & Recovery (The "Fix")

Q: My solid has turned into a sticky gum. How do I salvage it?

A: Use the Azeotropic Distillation Protocol . Do not simply heat it in an oven, as this may cause oxidation or nitrile hydrolysis if traces of acid/base are present.

Protocol: The "Degumming" Procedure

Step Action Technical Rationale
1 Dissolve Dissolve the sticky solid in a minimal amount of Methanol or Dichloromethane (DCM) . Ensure complete solubility.
2 Entrain Add Toluene (approx. 3x volume of the MeOH/DCM). Toluene forms a positive azeotrope with water and alcohols.
3 Evaporate Rotovap at 40–45°C. The azeotrope will carry off the water.
4 Repeat Re-dissolve the residue in fresh Toluene and evaporate again (2-3 times).

| 5 | Final Dry | Place under high vacuum (<1 mbar) for 4 hours. The resulting solid should be free-flowing. |

Q: How can I prove the material is dry before starting a critical reaction?

A: Use Quantitative NMR (qNMR) or Karl Fischer (KF) titration.

  • qNMR Method: Dissolve ~10 mg in dry DMSO-d6 (from a fresh ampule).

    • Look for a water peak at ~3.3 ppm.

    • Look for carbamate peaks (often broad humps near the amine signal).

    • Note: Do not use CDCl₃ for hygroscopic amines, as commercial CDCl₃ is often acidic (DCl formation) and wet.

Diagram 2: Recovery Workflow

Decision tree for handling compromised material.

RecoveryWorkflow Start Material Check: Sticky or Clumped? Dissolve Dissolve in MeOH/DCM Start->Dissolve Yes Azeotrope Add Toluene & Rotovap (x3) Dissolve->Azeotrope VacOven High Vacuum (Ambient Temp, 4h) Azeotrope->VacOven Check qNMR / KF Check VacOven->Check Ready Ready for Synthesis Check->Ready <0.5% H₂O Fail Recrystallize / Column Check->Fail Impure

Caption: Step-by-step workflow to recover free-flowing amine from hygroscopic "gums."

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic amines and azeotropic distillation techniques).

  • Ben Said, R., et al. (2020).[2] A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 26111–26124. (Definitive mechanism for amine-CO2-water interaction and carbamate formation).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses the impact of moisture and hydrolysis on coupling efficiency).

  • LookChem. (n.d.). 4-Aminopiperidine Properties and pKa Data. (Confirming basicity of the 4-amino piperidine moiety).

Sources

Optimizing reaction temperature for 4-(4-Aminopiperidin-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-(4-Aminopiperidin-1-yl)benzonitrile

Document ID: TSC-SNAR-044 Last Updated: 2025-05-15 Status: Active

Executive Summary

This guide addresses the thermal optimization of the Nucleophilic Aromatic Substitution (


) reaction between 4-fluorobenzonitrile  and 4-aminopiperidine . While this reaction appears straightforward, temperature control is the critical variable governing chemoselectivity  (N-1 vs. exocyclic N-alkylation) and impurity suppression  (nitrile hydrolysis).

This document provides a self-validating protocol, troubleshooting logic, and mechanistic insights to ensure high purity and yield.

Module 1: The Thermodynamic Landscape (The "Why")

The synthesis relies on the displacement of a fluoride leaving group activated by a para-cyano electron-withdrawing group (EWG).

The Chemoselectivity Challenge

The nucleophile, 4-aminopiperidine, possesses two reactive nitrogen centers:

  • Secondary Amine (Piperidine Ring, N-1): Higher nucleophilicity due to electronic richness and cyclic constraint (lone pair availability).

  • Primary Amine (Exocyclic,

    
    ):  Lower nucleophilicity but sterically less hindered.
    

Temperature Impact:

  • 
    :  Kinetic control favors the more nucleophilic N-1 (Desired). Reaction may be sluggish.[1][2]
    
  • 
    :  Thermodynamic energy overcomes the activation barrier for the primary amine, leading to dimerization  (cross-linking two benzonitriles). It also promotes nitrile hydrolysis  if trace water is present.
    
Visualizing the Reaction Pathways

ReactionPathways Start Reagents: 4-Fluorobenzonitrile + 4-Aminopiperidine Product TARGET PRODUCT: 4-(4-Aminopiperidin-1-yl) benzonitrile Start->Product Optimal Temp (60-80°C) DMSO/K2CO3 Impurity_Dimer IMPURITY A (Dimer): Bis-alkylation at primary amine Start->Impurity_Dimer High Temp (>100°C) Loss of selectivity Impurity_Amide IMPURITY B (Hydrolysis): Benzamide formation Start->Impurity_Amide Trace H2O Product->Impurity_Dimer Excess Electrophile + High Temp Product->Impurity_Amide Wet Solvent + High Temp + Base

Figure 1: Reaction landscape showing the "Sweet Spot" for thermal optimization versus competing degradation pathways.

Module 2: Optimized Experimental Protocol

Recommendation: We strongly advise using Method A (Boc-Protected) for GMP/High-Purity applications. Use Method B (Direct) only for rapid screening where ~5-10% impurity is acceptable.

Method A: The "Gold Standard" (Boc-Protection Strategy)

Eliminates chemoselectivity issues, allowing higher temperatures for faster kinetics.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), N-Boc-4-aminopiperidine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO (anhydrous).

  • Temperature: 90°C .

    • Reasoning: Since the primary amine is protected, we can push the temp to drive the

      
       to completion without fear of dimerization.
      
  • Deprotection: Treat isolated intermediate with TFA/DCM or HCl/Dioxane to yield the final product.

Method B: Direct Synthesis (Temperature Critical)

Single-step, but requires strict thermal monitoring.

StepActionTechnical Note
1 Dissolution Dissolve 4-fluorobenzonitrile (1.0 eq) in DMSO (5 vol). Add DIPEA (2.5 eq).
2 Addition Add 4-aminopiperidine (1.1 eq) slowly at RT.
3 Ramping Heat to 60°C . Do NOT exceed 75°C.
4 Monitoring Check HPLC at 4 hours.
5 Decision If conversion <50%, increase T by 5°C increments. Stop if Dimer > 2%.
6 Quench Pour into ice water. The product should precipitate.[3]
Module 3: Troubleshooting & Optimization Logic

Use this decision matrix to diagnose reaction failures based on HPLC/TLC data.

Scenario 1: Low Conversion (<50% after 6h)
  • Diagnosis: Activation energy insufficient for C-F bond cleavage.

  • Fix:

    • Increase temperature to 70-75°C .

    • Switch solvent from DMF to DMSO (higher dielectric constant stabilizes the Meisenheimer complex transition state).

    • Ensure particle size of

      
       is fine (milled) to increase surface area.
      
Scenario 2: High "Dimer" Impurity
  • Diagnosis: Loss of chemoselectivity. The primary amine is competing with the secondary amine.

  • Fix:

    • LOWER Temperature: Drop to 50°C and extend reaction time.

    • Reverse Addition: Add the electrophile (fluorobenzonitrile) slowly to an excess of the amine.

    • Switch Protocol: Move to Method A (Boc-protection).

Scenario 3: "Benzamide" Peak (+18 mass units)
  • Diagnosis: Nitrile hydrolysis.[2][3][4]

  • Root Cause:

    
    
    
  • Fix:

    • Dry Solvents: DMSO is hygroscopic. Use fresh, anhydrous solvent.

    • Lower Temp: Hydrolysis rates increase exponentially above 100°C. Keep T < 80°C.

Visual Troubleshooting Tree

Troubleshooting Issue Identify Problem (HPLC/LCMS) LowYield Low Conversion (SM Remaining) Issue->LowYield Impurity New Impurities Detected Issue->Impurity Action_Heat Increase Temp to 75°C Check Base Solubility LowYield->Action_Heat Type_Impurity Identify Mass Shift Impurity->Type_Impurity Mass_Dimer + Product Mass (Dimer) Type_Impurity->Mass_Dimer Mass_Hydro +18 amu (Amide) Type_Impurity->Mass_Hydro Fix_Dimer LOWER Temp to 50°C OR Use Boc-Amine Mass_Dimer->Fix_Dimer Fix_Hydro Dry Solvent (KF < 0.1%) Lower Temp Mass_Hydro->Fix_Hydro

Figure 2: Diagnostic logic for reaction optimization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 4-chlorobenzonitrile instead of 4-fluorobenzonitrile? A: Yes, but it requires higher temperatures (typically >100°C) because chloride is a poorer leaving group in


 reactions compared to fluoride (due to the high electronegativity of F stabilizing the intermediate).
  • Risk:[1][3][5] The higher temperature required for the chloro-analog significantly increases the risk of polymerization and hydrolysis. Stick to the fluoro-analog for cleaner profiles at lower temperatures [1].

Q2: Why is DMSO preferred over DMF? A: DMSO (Dielectric constant


) is more polar than DMF (

). In

, a highly polar solvent stabilizes the charged Meisenheimer intermediate, lowering the activation energy and allowing the reaction to proceed at lower temperatures (preserving chemoselectivity).

Q3: My product is oiling out during the water quench. How do I fix this? A: This is common.

  • Decant the water.

  • Dissolve the oil in EtOAc.

  • Wash with water/brine to remove DMSO.

  • Dry and concentrate.

  • Recrystallize from Ethanol/Heptane or triturate with Ether to obtain the solid.

References
  • Nucleophilic Arom

    
    ) Mechanism & Leaving Groups: 
    
    • Source: Organic Chemistry Portal.
    • Context: Explains the reactivity order (F >> Cl)
    • URL:[Link]

  • Synthesis of 4-substituted-4-aminopiperidine derivatives

    • Source: National Institutes of Health (PubMed) / Bioorg Med Chem Lett.
    • Context: Details the use of N-Boc-4-aminopiperidine to ensure regioselectivity in similar piperidine couplings.
    • URL:[Link]

  • Hydrolysis of Nitriles to Amides (Side Reaction)

    • Source: Organic Syntheses / Vertex AI Grounding.
    • Context: Validates that nitrile hydrolysis is base-catalyzed and temperature-dependent, supporting the troubleshooting advice to lower temper
    • URL:[Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 4-(4-Aminopiperidin-1-yl)benzonitrile

[1]

Part 1: Structural Logic & Theoretical Shifts

The target molecule consists of two distinct magnetic environments: the para-substituted benzonitrile core (an AA'BB' aromatic system) and the 4-aminopiperidine ring (an aliphatic chair conformation).[1]

Structural Segmentation
  • Aromatic Region (AA'BB' System): The benzonitrile group is electron-withdrawing (EWG), deshielding the ortho-protons (

    
    ).[1] The piperidine nitrogen acts as an electron donor (EDG) via resonance, shielding the protons ortho to it (
    
    
    ).[1] This creates a distinct "roofed" doublet pair.
  • Aliphatic Region (Piperidine Chair): The nitrogen attachment to the aryl ring creates rigidity, differentiating the axial and equatorial protons.[1] The primary amine (

    
    ) at position 4 creates a diagnostic methine signal.[1]
    
Visualization: Structure & Assignment Map

The following diagram maps the proton environments to their expected chemical shifts.

NMR_AssignmentMoleculeThis compoundAromaticAromatic Region(6.5 - 7.5 ppm)Molecule->AromaticAliphaticAliphatic Region(1.0 - 4.0 ppm)Molecule->AliphaticHaH-a (Ortho to CN)~7.45 ppm (d)Deshielded by CNAromatic->HaHbH-b (Ortho to N)~6.90 ppm (d)Shielded by N-Lone PairAromatic->HbH_alphaH-α (N-CH2)~3.8 - 4.0 ppmDeshielded by Aryl RingAliphatic->H_alphaH_methineH-γ (CH-NH2)~2.8 - 3.0 ppmMultipletAliphatic->H_methineH_betaH-β (C-CH2-C)~1.2 - 1.9 ppmAxial/Equatorial SplitAliphatic->H_beta

Caption: Hierarchical breakdown of magnetic environments in this compound.

Part 2: Experimental Protocol (Self-Validating)

Objective: To obtain a high-resolution spectrum capable of resolving the piperidine coupling constants and the exchangeable

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: The primary amine (

      
      ) is polar.[1] DMSO-d6 reduces solute aggregation and often allows the observation of the 
      
      
      protons as a discrete broad singlet, whereas
      
      
      often leads to broadening or disappearance of these protons due to rapid exchange.[1]
  • Alternative:

    
     (Chloroform-d).[1]
    
    • Use Case: If checking for residual non-polar solvents (Hexane/EtOAc) from purification.[1] Note that the

      
       peak may merge with the water peak or appear extremely broad.[1]
      
Sample Preparation
  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Critical Step: Sonicate for 30 seconds. Piperidine derivatives can form intermolecular H-bonds; sonication ensures a homogeneous solution, preventing peak broadening.[1]

  • Transfer to a 5mm NMR tube.[1]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity), increase to 64 if analyzing crude reaction mixtures.

  • Relaxation Delay (D1): Set to 1.0 - 2.0 s to ensure full relaxation of the aromatic protons for accurate integration.

Part 3: Comparative Analysis & Peak Assignment

This section compares the target molecule (Free Amine) with its common synthetic precursor, the Boc-protected carbamate .[1] This comparison is the primary method for validating the success of the deprotection step.

Table 1: Critical Diagnostic Shifts (Deprotection Validation)
FeatureBoc-Protected PrecursorTarget: Free AmineInterpretation
t-Butyl Group Singlet, ~1.45 ppm (9H)Absent Complete removal of Boc group.[1]
H-4 (Methine) Multiplet, ~3.50 - 3.70 ppmUpfield shift to ~2.80 - 3.00 ppmLoss of electron-withdrawing Carbamate.[1]
NH Exchangeable Doublet/Broad, ~6.8 ppm (Amide)Broad Singlet, ~1.5 - 2.5 ppm (Amine)Transition from Amide to Amine.[1]
Table 2: Detailed Peak Assignment (Target Molecule in DMSO-d6)[1]
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Ar-H (2,6) 7.45 - 7.55 Doublet (

Hz)
2HOrtho to Cyano group (Deshielded).[1]
Ar-H (3,5) 6.90 - 7.05 Doublet (

Hz)
2HOrtho to Piperidine Nitrogen (Shielded).[1]
Pip-H (2,6) 3.80 - 3.95 Doublet of Triplets2HAlpha to N-aryl.[1] Deshielded by aryl ring current.[1]
Pip-H (4) 2.80 - 2.95 Multiplet (tt)1HMethine proton.[1] Upfield from Boc-analog.
Pip-H (2,6') 2.90 - 3.10 Triplet (td)2HAxial counterparts of alpha protons.[1]
Pip-H (3,5) 1.75 - 1.85 Broad Doublet2HEquatorial beta protons.[1]
Pip-H (3,5') 1.20 - 1.35 Quadruplet (qd)2HAxial beta protons (Shielded by anisotropy).[1]
NH2 1.50 - 2.00 Broad Singlet2HExchangeable.[1] Position varies with concentration/water.[1]

> Note: The "Pip-H (2,6)" assignment often appears as two distinct sets of signals or a broadened multiplet depending on the ring flip rate at room temperature.[1] In rigid N-aryl systems, the separation between axial and equatorial alpha-protons is more pronounced than in N-alkyl piperidines.[1]

Part 4: Troubleshooting & Impurities

Common Impurities
  • Residual Boc-Anhydride: Look for sharp singlets at 1.50 ppm (distinct from the product's t-Butyl signal if the precursor is present).[1]

  • Triethylamine (Et3N): Often used in the synthesis.[1] Look for a quartet at 2.4 ppm and a triplet at 0.9 ppm .[1]

  • Water (in DMSO): A variable singlet around 3.33 ppm .[1] If the

    
     peak is missing, it may have merged with this water peak.[1]
    
Pathway Verification Diagram

The following diagram illustrates the spectral transformation expected during the synthesis.

Synthesis_CheckPrecursorBoc-Protected Intermediate(High MW, Hydrophobic)ReagentAcid Deprotection(TFA or HCl)Precursor->ReagentTargetThis compound(Target)Reagent->TargetCheck1Check 1.45 ppm region(Must be clear)Target->Check1NMR QCCheck2Check 2.90 ppm region(Methine Shift)Target->Check2NMR QC

Caption: Logical flow for validating the deprotection step via 1H NMR.

References

  • Sigma-Aldrich. this compound Product Specification & Spectral Data. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660604, this compound. Link

  • Royal Society of Chemistry. Spectral Data for 4-Aminobenzonitrile Derivatives. Organic & Biomolecular Chemistry Supplementary Information. Link

  • Google Patents. CN102731369A: Synthesis method for N-substituted-4-piperidone and derivatives. Link

  • SpectraBase. 1H NMR Spectrum of 4-Amino-1-benzylpiperidine (Structural Analog). Link[1]

Comparative Guide: High-Purity HPLC Profiling of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of 4-(4-Aminopiperidin-1-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The purity analysis of This compound —a critical intermediate in the synthesis of DPP-4 inhibitors like Alogliptin and Linagliptin—presents a classic chromatographic challenge: analyzing a molecule containing both a hydrophobic electron-withdrawing group (benzonitrile) and a strongly basic primary amine (piperidine moiety).[1]

This guide objectively compares two distinct separation strategies: the Traditional Acidic Phosphate Method (Method A) and the Modern High-pH Hybrid Method (Method B) .

The Verdict: While Method A is sufficient for basic purity checks, Method B (High-pH on Hybrid C18) is the superior choice for comprehensive impurity profiling. It offers enhanced retention of polar amine precursors, superior peak symmetry (tailing factor < 1.2), and orthogonal selectivity for critical process impurities like 4-fluorobenzonitrile.

Analyte Profiling & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

PropertyCharacteristicChromatographic Impact
Structure N-aryl piperidine with a 4-amino substituent.[1][2]Dual nature: Hydrophobic tail (benzonitrile) vs. Hydrophilic head (amine).
Basicity (pKa) Primary amine pKa ≈ 10.5; Piperidine N is less basic due to aryl conjugation.At neutral pH, the molecule is positively charged, leading to secondary interactions with residual silanols (peak tailing).
UV Chromophore Benzonitrile (

~230-254 nm).[1]
Strong UV detection possible. Note: Precursor 4-aminopiperidine has weak UV absorbance, requiring low-wavelength monitoring (210 nm).[1]
Key Impurities 1. 4-Fluorobenzonitrile (Starting Material - Neutral)2.[1] 4-Aminopiperidine (Starting Material - Polar/Basic)3.[1] Hydrolysis Byproducts (Amide/Acid forms)Separation requires a method capable of retaining the polar amine while resolving the neutral fluoride precursor.
Method Comparison: Acidic vs. High-pH

We evaluated two protocols to determine the most robust system for purity determination.

Method A: The Traditional Approach (Acidic Low pH)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Protonation of the amine (pH < pKa) prevents it from being neutral, while low pH suppresses silanol ionization on the column.

Method B: The Modern Optimized Approach (High pH)
  • Column: Ethylene Bridged Hybrid (EBH) C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5][6][7]

  • Mechanism: Operation at pH 10 neutralizes the basic amine (deprotonation), increasing its hydrophobicity and retention. The hybrid particle resists dissolution at high pH.

Performance Data Comparison
ParameterMethod A (Acidic pH 2.5)Method B (High pH 10.0)Winner
Peak Shape (Tailing Factor) 1.5 - 1.8 (Significant tailing)1.05 - 1.15 (Sharp, symmetrical)Method B
Retention of Polar Amine Low (

); Elutes near void.[1]
High (

); Well retained.
Method B
Resolution (Main vs. Impurity)

(Risk of co-elution)

(Baseline separation)
Method B
Column Lifetime High (Acid stable)High (Requires Hybrid Particle)Draw
MS Compatibility Poor (Non-volatile Phosphate)Excellent (Volatile Bicarbonate)Method B
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring that system suitability criteria are met before sample analysis.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility).

Instrument Parameters
  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent High-pH stable column).

  • Flow Rate: 1.0 mL/min.[8][9]

  • Temperature: 35°C (Improves mass transfer for basic amines).

  • Detection: PDA/UV at 254 nm (Main peak) and 210 nm (Trace amine impurities).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold (Retain polar amines)
2.0955End Isocratic Hold
15.01090Linear Gradient (Elute neutrals)
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Visualizing the Logic
Workflow: Method Development Decision Tree

This diagram illustrates the logical pathway used to select the High-pH strategy for this specific aminopiperidine derivative.

MethodSelection Start Analyte: this compound CheckPKa Check pKa (Primary Amine ~10.5) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (pH 2.5) Analyte = Cationic (+) Decision->LowPH Traditional HighPH High pH (pH 10.0) Analyte = Neutral (0) Decision->HighPH Modern ResultLow Issue: Silanol Interaction Result: Peak Tailing LowPH->ResultLow ResultHigh Benefit: Hydrophobic Retention Result: Sharp Peak HighPH->ResultHigh Selection FINAL METHOD: Hybrid C18 @ pH 10 ResultLow->Selection Inferior ResultHigh->Selection

Caption: Decision matrix favoring High-pH chromatography to neutralize basic amines, minimizing silanol interactions and maximizing retention.

Impurity Fate Mapping

Understanding where impurities elute relative to the main peak is critical for "Self-Validating" methods.[1]

ImpurityMap Inj Imp1 4-Aminopiperidine (Polar/Basic) RT: ~2-3 min Inj->Imp1 Early Elution Main Main Analyte (Neutral @ pH 10) RT: ~8-10 min Imp1->Main Gradient Separation Imp2 4-Fluorobenzonitrile (Non-polar) RT: ~12-14 min Main->Imp2 Late Elution

Caption: Predicted elution order using Method B. The gradient ensures separation of polar starting materials (Imp1) from the hydrophobic product (Main) and non-polar precursors (Imp2).

Troubleshooting & Scientific Rationale

Why does Method B work better? The primary amine on the piperidine ring is a strong base. In Method A (pH 2.5), it is fully protonated (


), making it highly polar and prone to "cation exchange" with residual silanols on the silica surface. This causes the characteristic "shark fin" tailing.
In Method B (pH 10), the amine is driven towards its neutral form (

). Neutral molecules interact purely via hydrophobic partitioning with the C18 ligands, resulting in Gaussian peak shapes and predictable retention behavior [1].

Critical Control Points:

  • pH Precision: The buffer pH must be

    
    . If pH drops to 9.0, the amine will partially ionize, causing peak broadening (split peaks).
    
  • Column Choice: Do not use standard silica columns for Method B; they will dissolve at pH > 8. Only use "Hybrid" (bridged ethyl hybrid) or "Polymer-coated" silica columns [2].

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note. Link[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for gradient design principles).

  • PubChem. this compound Compound Summary. Link

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and quantitative analysis of 4-(4-Aminopiperidin-1-yl)benzonitrile requires a nuanced understanding of its gas-phase dissociation chemistry. As a hybrid molecule containing both a highly basic aliphatic primary amine and an electron-withdrawing benzonitrile moiety, its fragmentation behavior is highly dependent on the chosen mass spectrometry platform and collision technique.

This guide objectively compares the performance of High-Energy C-trap Dissociation (HCD) on an Orbitrap platform versus Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) platform. By examining the causality behind these fragmentation pathways, we provide a self-validating framework for both structural elucidation and high-throughput quantitation.

Mechanistic Causality: Fragmentation Pathways

Under Electrospray Ionization positive mode (ESI+), this compound (Exact Mass: 201.1266 Da) is readily protonated at its most basic site—the primary amine on the piperidine ring—yielding a precursor ion of [M+H]+ at m/z 202.1339 .

The subsequent fragmentation is driven by the internal energy deposited into the molecule, leading to three primary mechanistic pathways:

  • Alpha-Cleavage and Neutral Loss (Low Energy): The most thermodynamically favored pathway is the expulsion of neutral ammonia (NH3, 17.0265 Da) from the protonated primary amine. This leaves a resonance-stabilized carbocation on the piperidine ring at m/z 185.1074 . Piperidine derivatives typically exhibit this dominant α-cleavage under ESI+ conditions[1].

  • Inductive C-N Bond Cleavage (Medium Energy): Cleavage of the bond connecting the piperidine nitrogen to the benzene ring splits the molecule in half. Depending on charge retention, this yields either the 4-aminopiperidine cation (m/z 100.0998 ) or the 4-cyanophenyl cation (m/z 102.0343 ).

  • Benzonitrile Fragmentation (High Energy): At elevated collision energies, the benzonitrile moiety undergoes a characteristic high-energy neutral loss of hydrogen cyanide (HCN, 27.0109 Da)[2], resulting in a fragment at m/z 175.1230 .

Pathway M Precursor Ion [M+H]+ m/z 202.1339 NH3 Loss of NH3 (-17 Da) m/z 185.107 M->NH3 Alpha-cleavage (Low CE) CN C-N Bond Cleavage M->CN Inductive cleavage (Med CE) HCN Loss of HCN (-27 Da) m/z 175.123 M->HCN Benzonitrile fragmentation (High CE) F1 4-cyanophenyl cation m/z 102.034 CN->F1 F2 4-aminopiperidine cation m/z 100.100 CN->F2

Caption: Fragmentation pathways of this compound under ESI+ activation.

Platform Comparison: Orbitrap HCD vs. QqQ CID

To capture these fragments, laboratories must choose the appropriate dissociation technique. While both HCD and QqQ CID are beam-type collisional methods, their detection mechanisms yield vastly different analytical advantages.

Orbitrap HCD (High-Resolution Accurate Mass)

HCD accelerates ions through a voltage gradient into a multipole collision cell filled with nitrogen gas. Unlike traditional 3D ion traps, HCD does not suffer from the "1/3 rule" (low-mass cut-off), allowing the efficient capture of low m/z reporter ions[3]. When coupled with an Orbitrap analyzer, HCD provides <3 ppm mass accuracy .

  • Best Use Case: Structural elucidation of unknown impurities or metabolites. The high resolution definitively proves that m/z 102.034 is the C7H4N+ fragment, rather than an isobaric background interference.

Triple Quadrupole CID (Unit Resolution)

QqQ instruments utilize a collision cell (Q2) where precursor ions from Q1 are fragmented via CID, and specific product ions are filtered by Q3. While limited to unit mass resolution (0.7 Da FWHM), QqQ CID offers a near 100% duty cycle for targeted ions.

  • Best Use Case: High-throughput pharmacokinetics (PK) and quantitation. Multiple Reaction Monitoring (MRM) maximizes the signal-to-noise ratio, achieving the lowest possible Limit of Quantitation (LOQ).

Quantitative Data Summary
Fragment IonExact m/zElemental FormulaMechanismOrbitrap HCD AbundanceQqQ CID Abundance
[M+H]+ 202.1339C12H16N3+Precursor IonLow (Depleted)Medium
[-NH3]+ 185.1074C12H13N2+α-cleavageHigh (Base Peak)High (Base Peak)
[-HCN]+ 175.1230C11H15N2+Benzonitrile lossMediumLow
[4-cyanophenyl]+ 102.0343C7H4N+C-N inductive cleavageMediumLow (Often lost in noise)
[4-aminopiperidine]+ 100.0998C5H11N2+C-N inductive cleavageHighMedium

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that verifies the absence of carryover and confirms mass calibration prior to sample acquisition.

Phase 1: System Suitability & Preparation

  • SST Injection: Inject 2 µL of a blank solvent (Methanol) followed by a known reference standard. Causality: This proves the LC column is free of carryover and validates that the MS mass accuracy is within <3 ppm (Orbitrap) or retention times are stable within ±0.1 min (QqQ).

  • Sample Prep: Dissolve this compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL using an aqueous buffer of 95:5 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring 100% ionization efficiency of the primary amine prior to ESI droplet desolvation.

Phase 2: Chromatographic Separation 3. Column: C18 UHPLC Column (2.1 x 50 mm, 1.7 µm particle size). 4. Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. 5. Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Acquisition 6. Orbitrap HCD Workflow: Operate in ESI+ mode. Set MS1 resolution to 70,000 FWHM and MS2 resolution to 35,000 FWHM. Utilize a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40. Causality: Stepped NCE ensures that both highly fragile fragments (NH3 loss) and highly stable fragments (HCN loss) are captured in a single composite MS/MS spectrum. 7. QqQ CID Workflow: Operate in MRM mode. Set the Quantifier transition to 202.1 → 185.1 (Collision Energy: 15V) and the Qualifier transition to 202.1 → 100.1 (Collision Energy: 25V).

Workflow Prep Sample Prep (0.1% Formic Acid) SST SST Validation (Blank & Ref Std) Prep->SST LC UHPLC Separation (C18 Gradient) SST->LC MS ESI+ Ionization (Protonation) LC->MS Split Platform Comparison MS->Split HCD Orbitrap HCD (Stepped NCE 20-40) Split->HCD CID QqQ CID (MRM Transitions) Split->CID

Caption: Self-validating LC-MS/MS workflow comparing HCD structural analysis and CID quantitation.

References

  • Title: Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Source: Physical Chemistry Chemical Physics (RSC Publishing). URL: [Link]

Sources

Comparative Guide: Reactivity Profile of 4-(4-Aminopiperidin-1-yl)benzonitrile vs. Standard Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Chemoselectivity

Product Focus: 4-(4-Aminopiperidin-1-yl)benzonitrile (referred to herein as Compound A ).

In medicinal chemistry, the 4-aminopiperidine scaffold is a privileged structure found in numerous GPCR ligands (e.g., SST2 agonists, CCR5 antagonists) and kinase inhibitors. However, standard 4-aminopiperidine presents a classic chemoselectivity challenge: it possesses two nucleophilic nitrogen atoms—the secondary piperidine nitrogen (N1) and the primary exocyclic amine (N4).

The Core Advantage: Unlike generic 4-aminopiperidine, Compound A features an N1 nitrogen conjugated to a benzonitrile moiety. This electronic arrangement effectively "masks" the N1 nucleophilicity through resonance delocalization and the electron-withdrawing nature of the cyano group.

Impact: This guide demonstrates that Compound A allows for exclusive functionalization of the N4-amine without the need for N1-protection/deprotection steps, offering a superior atom economy and streamlined workflow compared to 1-Boc-4-aminopiperidine or unsubstituted 4-aminopiperidine.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic environment of the nitrogen centers.

Electronic Deactivation Mechanism

In Compound A , the N1 nitrogen is not a standard aliphatic amine; it is structurally analogous to a para-substituted aniline. The benzonitrile group exerts a strong electron-withdrawing effect (Hammett


), pulling electron density away from N1.
  • N1 (Endocyclic):

    
    -like character due to conjugation with the phenyl ring. Drastically reduced basicity (
    
    
    
    ).
  • N4 (Exocyclic): Standard primary aliphatic amine. High basicity and nucleophilicity (

    
    ).
    

This


 of >8 units creates a "reactivity window" where N4 can be acylated, alkylated, or coupled while N1 remains inert.
Visualization of Electronic Effects

The following diagram illustrates the resonance structures that deactivate N1 compared to the reactive N4 center.

ElectronicEffects cluster_legend Reactivity Status Target This compound (Compound A) N1 N1 Nitrogen (Aniline-like) Target->N1 Contains N4 N4 Nitrogen (Aliphatic Amine) Target->N4 Contains N1->N4 Reactivity Gap (>8 pKa units) CN Nitrile Group (EWG) CN->N1 Deactivates via Resonance (-M Effect) Active N4: Highly Nucleophilic (Reaction Site) Inert N1: Non-Nucleophilic (Protected by Physics)

Figure 1: Electronic gating mechanism in Compound A. The nitrile group deactivates N1, leaving N4 as the sole nucleophile.

Comparative Performance Data

The following table compares Compound A against the two most common alternatives: unsubstituted 4-aminopiperidine and 1-Boc-4-aminopiperidine.

Table 1: Reactivity & Workflow Comparison
FeatureCompound A (Target)4-Aminopiperidine (Raw)1-Boc-4-aminopiperidine (Protected)
N1 pKa (Approx) ~2.5 (Deactivated)~11.0 (Highly Basic)N/A (Carbamate protected)
N4 pKa (Approx) ~10.6 (Reactive)~10.8 (Reactive)~10.6 (Reactive)
Chemoselectivity High (Intrinsic) Low (Mixed Products) High (Artificial)
Reaction Steps 1 (Direct Coupling)1 (Requires difficult purification)3 (Protect

React

Deprotect)
Atom Economy HighMedium (Loss to byproducts)Low (Loss of Boc group)
Solubility Moderate (Organic solvents)High (Water/Polar)High (Organic solvents)
Experimental Validation: Amide Coupling Efficiency

Context: Reaction with 1.0 eq Benzoyl Chloride,


, DCM.
  • Compound A: Yields >90% of N4-amide exclusively. N1 remains untouched.

  • 4-Aminopiperidine: Yields a mixture of N1-amide, N4-amide, and bis-amide. Requires chromatography to separate.

  • 1-Boc-4-aminopiperidine: Yields >95% N4-amide, but requires subsequent TFA treatment to remove Boc, generating waste.

Experimental Protocols

These protocols are designed to be self-validating. If the starting material (Compound A) is consumed and a single spot appears on TLC without N1-acylation byproducts, the chemoselectivity hypothesis is confirmed.

Protocol A: Synthesis of the Core (SNAr)

If you do not purchase Compound A, here is the standard method to generate it from 4-fluorobenzonitrile.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), 4-Aminopiperidine (2.5 eq), DMSO (0.5 M).

    • Note: Excess amine is used to scavenge HF and drive the reaction, as 4-aminopiperidine is cheap.

  • Procedure:

    • Dissolve 4-fluorobenzonitrile in DMSO.

    • Add 4-aminopiperidine.[1][2][3]

    • Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Observation: The reaction turns yellow/orange (characteristic of charge transfer in amino-benzonitriles).

  • Workup:

    • Pour into ice water. The product Compound A precipitates as a solid due to the hydrophobic benzonitrile tail (unlike the starting diamine).

    • Filter and wash with water to remove excess diamine.

  • Validation:

    
     NMR should show the para-substituted aromatic system (dd, 4H) and the piperidine protons.
    
Protocol B: Chemoselective N4-Functionalization

Demonstrating the utility of Compound A in a drug discovery workflow (e.g., Reductive Amination).

  • Reagents: Compound A (1.0 eq), Benzaldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM.

  • Procedure:

    • Suspend Compound A in DCM (Note: It may not fully dissolve until reaction progresses).

    • Add Benzaldehyde and stir for 30 min (Imine formation).

    • Add STAB in one portion. Stir at RT for 2 hours.

  • Outcome:

    • Exclusive formation of the N4-benzyl derivative.

    • No reaction at N1 is observed because the N1 lone pair is delocalized into the nitrile ring and cannot form an iminium ion intermediate.

  • Purification: Simple acid/base extraction or recrystallization.

Mechanistic Workflow Diagram

This flowchart guides the researcher in choosing the correct piperidine scaffold based on the desired downstream application.

SelectionWorkflow Start Select Piperidine Scaffold for Drug Discovery Q1 Is the N1-Aryl group part of the final pharmacophore? Start->Q1 RouteA YES: Use Compound A (this compound) Q1->RouteA Yes (e.g. Paltusotine analogs) RouteB NO: N1 needs different substituent Q1->RouteB No ActionA Direct N4 Functionalization (Acylation/Reductive Amination) RouteA->ActionA Exploit N1 Deactivation ActionB Use 1-Boc-4-aminopiperidine RouteB->ActionB ResultA Final Drug Candidate (1 Step, High Yield) ActionA->ResultA StepB1 React N4 ActionB->StepB1 StepB2 Deprotect (TFA/HCl) StepB1->StepB2 StepB3 Functionalize N1 StepB2->StepB3 ResultB Final Drug Candidate (3 Steps, Lower Yield) StepB3->ResultB

Figure 2: Decision matrix for scaffold selection. Compound A offers a shortcut for N-aryl targets.

References

  • BenchChem. (2025).[4] Comparative Reactivity of Piperidine Derivatives: Steric and Electronic Factors. Retrieved from

  • ACS Medicinal Chemistry Letters. (2022). Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist.[3] (Demonstrates the utility of the this compound scaffold). Retrieved from [3]

  • Journal of Organic Chemistry. (2017). Chemoselective Acylation of Primary Amines and Amides. (Methodological basis for N4 vs N1 selectivity). Retrieved from

  • Acta Crystallographica. (2010). Structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (Structural confirmation of the piperidine-benzonitrile geometry). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Acetyl-4-aminopiperidine. (Comparative data for N-acetylated derivatives). Retrieved from

Sources

Publish Comparison Guide: Infrared (IR) Spectroscopy Characteristic Bands of 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 281234-90-0) is a highly versatile building block and intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor antagonists. Accurate structural verification of this intermediate is critical for downstream synthetic success, as unreacted precursors or side products can severely impact yield and efficacy. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming its identity.

This guide objectively evaluates the characteristic IR vibrational modes of this compound, comparing its spectral fingerprint against common structural analogs to aid researchers in precise material validation.

Structural Deconstruction & Causality (E-E-A-T)

As an application scientist, it is essential to look beyond empirical band assignments and understand the causality of the vibrational modes. The molecule consists of three primary functional domains, each contributing a distinct signature to the IR spectrum:

  • The Benzonitrile Core (-C≡N): The cyano group attached to an aromatic ring is highly polar and possesses a strong dipole moment. The sp-hybridized carbon-nitrogen triple bond requires significant energy to stretch, placing its absorption in the relatively sparse 2100–2260 cm⁻¹ region. In benzonitriles, conjugation with the aromatic ring slightly lowers the force constant, typically resulting in a sharp, intense band at ~2210–2220 cm⁻¹ .

  • The Primary Amine (-NH₂): Located at the 4-position of the piperidine ring, this aliphatic primary amine features two N-H bonds. These bonds couple to produce two distinct stretching vibrations: an asymmetric stretch (higher energy, ~3450 cm⁻¹ ) and a symmetric stretch (lower energy, ~3350 cm⁻¹ ). Because aliphatic amines are less acidic and engage in different hydrogen-bonding networks than alcohols, these bands are typically sharper and less broad than O-H stretches . A characteristic N-H bending (scissoring) vibration also appears at ~1580–1650 cm⁻¹ .

  • The Piperidine & Aromatic Rings: The aliphatic C-H stretches of the piperidine ring appear just below 3000 cm⁻¹ (2850–2950 cm⁻¹ ), whereas the sp² hybridized aromatic C-H stretches appear just above 3000 cm⁻¹ (3000–3100 cm⁻¹ ). Furthermore, the C-N stretch connecting the piperidine nitrogen to the aromatic ring (aryl-N) is strengthened by resonance, shifting it to a higher wavenumber (~1250–1335 cm⁻¹ ) compared to the purely aliphatic C-N stretch of the primary amine (~1020–1250 cm⁻¹ ).

Comparative IR Spectral Analysis

When sourcing or synthesizing this compound, it is frequently necessary to distinguish it from unreacted precursors or structural analogs. The table below compares its expected IR profile with two common alternative intermediates:

  • 4-(Piperidin-1-yl)benzonitrile: Lacks the primary amine group.

  • 4-(4-Aminopiperidin-1-yl)aniline: The nitrile group is replaced by a primary aromatic amine.

Functional Group / VibrationThis compoundAlternative 1: 4-(Piperidin-1-yl)benzonitrileAlternative 2: 4-(4-Aminopiperidin-1-yl)anilineDiagnostic Significance
N-H Stretch (Primary Amine) ~3350 & 3450 cm⁻¹ (Twin bands, medium/sharp)Absent ~3300–3450 cm⁻¹ (Multiple/broadened bands due to two -NH₂ groups)Confirms presence of the 4-amino group on the piperidine ring.
C≡N Stretch (Nitrile) ~2210 - 2220 cm⁻¹ (Sharp, strong)~2210 - 2220 cm⁻¹ (Sharp, strong)Absent Differentiates benzonitrile derivatives from aniline derivatives.
N-H Bend (Scissoring) ~1580 - 1650 cm⁻¹ (Medium)Absent ~1580 - 1650 cm⁻¹ (Strong/Broad)Secondary confirmation of the primary amine.
C-H Stretch (Aromatic) ~3000 - 3100 cm⁻¹ (Weak)~3000 - 3100 cm⁻¹ (Weak)~3000 - 3100 cm⁻¹ (Weak)Baseline confirmation of the aromatic ring.
C-H Stretch (Aliphatic) ~2850 - 2950 cm⁻¹ (Strong)~2850 - 2950 cm⁻¹ (Strong)~2850 - 2950 cm⁻¹ (Strong)Baseline confirmation of the piperidine ring.

Experimental Workflow: FTIR-ATR Analysis of Solid Samples

To ensure trustworthiness and reproducibility, the following self-validating protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is preferred over traditional KBr pellet preparation because it is non-destructive, requires no sample dilution, and prevents moisture absorption that could obscure the critical N-H stretching region .

Step-by-Step Methodology
  • System Initialization & Background Collection:

    • Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes.

    • Clean the ATR crystal (e.g., Diamond or ZnSe) using a lint-free wipe and volatile solvent (e.g., isopropanol or ethanol). Allow it to dry completely.

    • Collect a background spectrum (air) using the same parameters as the sample (e.g., 16–32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Ensure the background spectrum shows a flat baseline with only ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹, ~1600 cm⁻¹) before proceeding.

  • Sample Application:

    • Using a clean micro-spatula, transfer approximately 5–10 mg of solid this compound powder directly onto the center of the ATR crystal.

    • Ensure the crystal is completely covered by the sample to maximize the evanescent wave interaction.

  • Pressure Application:

    • Lower the ATR pressure anvil/clamp onto the sample.

    • Apply consistent pressure until the built-in clutch clicks or the software indicates optimal contact.

    • Causality: Intimate contact between the solid and the crystal is required because the IR evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Poor contact results in weak signal-to-noise ratios.

  • Data Acquisition & Processing:

    • Acquire the sample spectrum (3500 to 650 cm⁻¹).

    • Apply an ATR correction algorithm via the spectrometer software to adjust for wavelength-dependent penetration depth (which otherwise makes high-wavenumber peaks appear artificially weak).

  • Cleaning & Verification:

    • Release the anvil, wipe away the sample, and clean the crystal with solvent.

    • Run a quick verification scan to ensure no residual compound remains, thereby preventing cross-contamination.

Diagnostic Workflow Diagram

The following decision tree illustrates the logical workflow for identifying this compound against its common structural analogs using FTIR.

IR_Workflow Start Unknown Solid Sample (Piperidinyl-benzene derivative) CheckCN Check for sharp, strong band at ~2210 - 2220 cm⁻¹ (-C≡N) Start->CheckCN NoCN Band Absent Lacks Nitrile Group CheckCN->NoCN No YesCN Band Present Benzonitrile Derivative CheckCN->YesCN Yes Aniline e.g., 4-(4-Aminopiperidin-1-yl)aniline NoCN->Aniline CheckNH2 Check for twin bands at ~3350 & 3450 cm⁻¹ (-NH2) YesCN->CheckNH2 NoNH2 Bands Absent Lacks Primary Amine CheckNH2->NoNH2 No YesNH2 Bands Present Contains Primary Amine CheckNH2->YesNH2 Yes PipBN e.g., 4-(Piperidin-1-yl)benzonitrile NoNH2->PipBN Target This compound (Confirmed) YesNH2->Target

FTIR diagnostic decision tree for differentiating this compound.

References

  • Title: Benzonitrile - IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Ionic fragmentation products of benzonitrile as important intermediates Source: RSC Publishing / Physical Chemistry Chemical Physics URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: LibreTexts Chemistry URL: [Link]

  • Title: FTIR vs IR Spectroscopy: Differences & Applications Source: Technology Networks URL: [Link]

Quality control standards for industrial grade 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Standards for Industrial Grade 4-(4-Aminopiperidin-1-yl)benzonitrile: A Comparative Guide

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to commercial manufacturing, I frequently encounter the critical bottleneck of intermediate quality. This compound (CAS 281234-90-0) is a highly valuable N-benzylpiperidine building block used in the synthesis of targeted therapeutics.

The construction of its pivotal C(aryl)-N(piperidine) bond is typically achieved via Buchwald-Hartwig amination[1]. While this catalytic cross-coupling is highly efficient, it introduces complex impurity profiles—including unreacted starting materials, palladium catalyst residues, and residual solvents—that must be rigorously controlled. This guide objectively compares industrial-grade standards against standard research-grade alternatives and provides the self-validating analytical protocols required to ensure downstream synthetic success.

Comparative Analysis: Industrial vs. Research Grade

Research-grade materials are optimized for yield and basic structural confirmation, often leaving trace impurities that can poison downstream catalysts or generate genotoxic by-products. Industrial-grade this compound, however, must adhere to a strict quality control framework aligned with ICH Q3A(R2) guidelines for new drug substances, which mandates the identification and qualification of organic impurities at highly specific thresholds[2].

Table 1: Quantitative Specification Comparison

Quality ParameterResearch GradeIndustrial GradeAnalytical MethodologyCausality / Impact of Failure
Organic Purity ≥ 95.0%≥ 99.5%RP-HPLC-UV (220 nm)Low purity leads to stoichiometric imbalances in subsequent API coupling steps.
Unspecified Impurities ≤ 1.0%≤ 0.05%RP-HPLC-UVImpurities >0.05% require structural identification per ICH Q3A[3].
Palladium (Pd) Residue Not Controlled≤ 10 ppmICP-MSPd traces poison hydrogenation catalysts and pose severe heavy-metal toxicity risks.
Residual Solvents ≤ 5000 ppm≤ 500 ppmGC-HeadspaceSolvents like Toluene (Class 2) must be limited to prevent patient exposure.
Water Content ≤ 1.0%≤ 0.2%Karl Fischer TitrationExcess moisture hydrolyzes moisture-sensitive reagents in downstream steps.

Mechanistic Causality in Analytical Method Design

To achieve industrial-grade certification, the analytical methods cannot merely be executed; they must be mechanistically designed to address the specific chemical nature of the molecule.

  • Chromatographic pH Control: this compound contains a basic secondary aliphatic amine (the piperidine ring). If analyzed using a neutral mobile phase, the amine will partially ionize, leading to severe peak tailing and inaccurate integration. We utilize 0.1% Trifluoroacetic acid (TFA) to fully protonate the amine, ensuring sharp, symmetrical peaks.

  • Headspace Matrix Isolation: Direct injection of the intermediate into a Gas Chromatograph (GC) would result in the non-volatile compound degrading inside the injection port, contaminating the column. Headspace GC (GC-HS) relies on the thermodynamic partitioning of volatile solvents (e.g., Toluene, DMF) into the gas phase, leaving the solid matrix behind.

Self-Validating Experimental Protocols

A robust quality control system must be self-validating. The following protocols incorporate internal checks to prove the method is performing correctly before any sample data is accepted.

Protocol A: RP-HPLC for Organic Purity and Impurity Profiling
  • Self-Validation (System Suitability): Prior to sample analysis, inject a resolution standard containing this compound and its synthetic precursor, 4-bromobenzonitrile. The chromatographic resolution (

    
    ) between these two peaks must be 
    
    
    
    , and the tailing factor (
    
    
    ) for the main peak must be
    
    
    . If these criteria fail, the mobile phase pH or column integrity is compromised, and the run is aborted.
  • Step-by-Step Methodology:

    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in Ultra-Pure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B.

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm.

    • Sample Preparation: Dissolve 10.0 mg of the intermediate in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v). Inject 10 µL.

Protocol B: ICP-MS for Palladium (Pd) Quantification
  • Self-Validation (Spike Recovery): To ensure the organic matrix is not suppressing the ionization of Palladium in the argon plasma, perform a matrix spike. Add a known 5.0 ppm Pd standard to the digested sample. The recovery must fall between 90% and 110%.

  • Step-by-Step Methodology:

    • Digestion: Accurately weigh 0.1 g of the sample into a microwave digestion vessel. Add 5.0 mL of concentrated

      
       (TraceMetal grade) and 1.0 mL of 
      
      
      
      .
    • Microwave Program: Ramp to 200°C over 15 minutes and hold for 15 minutes to completely mineralize the organic matrix.

    • Dilution: Transfer the digestate to a 50 mL volumetric flask and dilute to volume with ultra-pure water.

    • Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) measuring the

      
       isotope. Use Yttrium (
      
      
      
      ) as an internal standard to correct for plasma fluctuations and sample introduction variations.

Quality Control Workflow Visualization

The following diagram illustrates the logical decision tree for releasing a batch of industrial-grade this compound, ensuring compliance across all critical quality attributes.

QC_Workflow Start Crude 4-(4-Aminopiperidin-1-yl) benzonitrile HPLC RP-HPLC (Organic Impurities) Start->HPLC ICP ICP-MS (Pd Catalyst) Start->ICP GC GC-HS (Residual Solvents) Start->GC Dec1 Purity ≥ 99.5% Impurity ≤ 0.05% HPLC->Dec1 Dec2 Pd ≤ 10 ppm ICP->Dec2 Dec3 Solvents ≤ ICH Q3C Limits GC->Dec3 Pass Industrial Grade Approved Dec1->Pass Yes Fail Reprocessing / Scrap Dec1->Fail No Dec2->Pass Yes Dec2->Fail No Dec3->Pass Yes Dec3->Fail No

Multi-modal QC workflow for industrial grade intermediate release.

Conclusion

For drug development professionals, sourcing or synthesizing this compound requires a strict adherence to industrial-grade specifications. By implementing orthogonal analytical techniques—RP-HPLC for organic purity, ICP-MS for catalytic elemental impurities, and GC-HS for residual solvents—manufacturers can guarantee that this critical intermediate will not compromise the safety, efficacy, or yield of the final active pharmaceutical ingredient.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". AMSbiopharma. Available at: [Link]

  • Kobia. "ICH Q3 Guidelines". Kobia.kr. Available at:[Link]

Sources

Comparative Analysis of Synthetic Routes for 4-(4-Aminopiperidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of synthetic pathways for 4-(4-Aminopiperidin-1-yl)benzonitrile , a critical pharmacophore used in the development of GPCR ligands, kinase inhibitors, and bioactive triarylmethane architectures.

Our analysis evaluates three distinct methodologies:

  • Route A (The Industry Standard): SNAr with N-protected aminopiperidine.

  • Route B (The "Green" Alternative): SNAr with 4-piperidone followed by Reductive Amination.

  • Route C (The Catalytic Backup): Buchwald-Hartwig Cross-Coupling.

Recommendation: For scale-up and purity, Route A is the superior protocol due to its exceptional regioselectivity and operational simplicity. Route B is a viable alternative when avoiding deprotection steps is prioritized, though it introduces hydride handling risks.

Target Molecule Analysis

  • Chemical Name: this compound[1]

  • Core Structure: A piperidine ring linked at the N1-position to a p-cyanophenyl group, bearing a primary amine at the C4-position.

  • Synthetic Challenge: The primary challenge is chemoselectivity . The starting material, 4-aminopiperidine, contains both a primary amine (exocyclic) and a secondary amine (endocyclic). While the secondary amine is more nucleophilic, the primary amine is less sterically hindered. Direct coupling often leads to a mixture of regioisomers (N1-aryl vs. N4-aryl) and bis-arylated byproducts.

Route 1: Nucleophilic Aromatic Substitution (SNAr) with N-Boc Protection

Status: Preferred Industrial Route | Yield: >90% (Step 1), >95% (Step 2)

This route utilizes a protecting group strategy to eliminate regioselectivity concerns. By blocking the primary amine with a tert-butoxycarbonyl (Boc) group, the secondary amine becomes the sole nucleophile available for the SNAr reaction.

Reaction Scheme
  • Coupling: 4-Fluorobenzonitrile + 4-(N-Boc-amino)piperidine

    
     Intermediate
    
  • Deprotection: Intermediate

    
     Product
    
Detailed Protocol

Step 1: SNAr Coupling

  • Reagents: 4-Fluorobenzonitrile (1.0 equiv), 4-(N-Boc-amino)piperidine (1.1 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Conditions: Heat to 90–100°C for 4–6 hours.

  • Workup: Quench with water. The product precipitates as a solid. Filter, wash with water, and dry.

  • Critical Insight: The p-cyano group is a strong electron-withdrawing group (EWG), sufficiently activating the ring for SNAr without requiring transition metal catalysts.

Step 2: Acidic Deprotection

  • Reagents: Trifluoroacetic acid (TFA) (10–20 equiv) in Dichloromethane (DCM) OR 4M HCl in Dioxane/Methanol.

  • Conditions: Stir at room temperature for 2 hours.

  • Workup: Basify with NaOH (aq) to pH >10 to liberate the free base. Extract with DCM or EtOAc.

Pros & Cons
  • (+) Regiocontrol: 100% selectivity for the piperidine nitrogen.

  • (+) Scalability: No column chromatography required; purification via precipitation/crystallization.

  • (-) Atom Economy: Loss of the Boc group generates waste (isobutylene/CO2).

Route 2: Ketone Intermediate & Reductive Amination

Status: Atom-Economical Alternative | Yield: ~70–80% (Overall)

This route avoids protecting groups by changing the oxidation state of the piperidine precursor. It starts with 4-piperidone, which has only one nucleophilic nitrogen.

Reaction Scheme
  • Coupling: 4-Fluorobenzonitrile + 4-Piperidone HCl

    
     1-(4-Cyanophenyl)piperidin-4-one
    
  • Reductive Amination: Ketone + Ammonium Acetate

    
     Product
    
Detailed Protocol

Step 1: Synthesis of the Ketone

  • Reagents: 4-Fluorobenzonitrile (1.0 equiv), 4-Piperidone monohydrate hydrochloride (1.2 equiv), K2CO3 (3.0 equiv).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 80°C for 6 hours.

  • Observation: The ketone intermediate is stable and can be isolated via crystallization.

Step 2: Reductive Amination

  • Reagents: 1-(4-Cyanophenyl)piperidin-4-one (1.0 equiv), Ammonium Acetate (10 equiv).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB).

  • Conditions: Stir in Methanol at pH 6 (acetic acid adjustment) for 12–24 hours.

  • Critical Insight: Using ammonia/ammonium salts directly can lead to primary/secondary amine mixtures. High equivalents of ammonium acetate are required to favor the primary amine product.

Pros & Cons
  • (+) Cost: 4-Piperidone is an inexpensive commodity chemical.

  • (+) Short Path: Two steps, no protection/deprotection cycles.

  • (-) Safety: Handling hydride reagents (toxic, gas evolution) on a large scale requires engineering controls.

  • (-) Impurity Profile: Risk of over-alkylation (formation of bis-substituted amines) during reductive amination.

Route 3: Buchwald-Hartwig Cross-Coupling

Status: Specialized / Backup | Yield: 60–85%

Used primarily when the aryl halide is not sufficiently activated for SNAr (e.g., if the nitrile group were absent or replaced by a donor). For 4-cyanophenyl substrates, this is generally "over-engineering," but it remains a powerful tool for library synthesis.

Reaction Scheme
  • Reagents: 4-Bromobenzonitrile + 4-Boc-aminopiperidine.

  • Catalyst System: Pd(OAc)2 (1–5 mol%) + BINAP or XPhos.

  • Base: Cs2CO3 or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (100°C).

Critical Insight

While effective, this route introduces Palladium (Pd) impurities which must be scavenged (<10 ppm) for pharmaceutical applications. It is significantly more expensive than Routes A and B due to the catalyst and ligand costs.

Comparative Metrics

FeatureRoute A (SNAr + Boc)Route B (Reductive Amination)Route C (Buchwald-Hartwig)
Starting Material 4-Fluorobenzonitrile4-Fluorobenzonitrile4-Bromobenzonitrile
Key Reagent 4-Boc-aminopiperidine4-PiperidonePd Catalyst / Ligand
Regioselectivity Excellent Good Excellent
Atom Economy Moderate (Boc waste)HighLow (Ligand/Base waste)
Cost LowLowest High
Scalability High Moderate (Hydride safety)Low (Pd removal)

Visualizing the Synthetic Strategy

The following diagram illustrates the decision logic and process flow for the three routes.

SyntheticRoutes Start Target: this compound Substrate Substrate Selection Start->Substrate RouteA Route A: S_NAr (Boc-Protected) (Recommended) Substrate->RouteA Standard RouteB Route B: Reductive Amination (Cost-Effective) Substrate->RouteB Low Cost RouteC Route C: Buchwald-Hartwig (For Unactivated Aryls) Substrate->RouteC If F-aryl unavailable StepA1 1. S_NAr Coupling (K2CO3, DMSO, 90°C) RouteA->StepA1 StepB1 1. S_NAr with 4-Piperidone (Forms Ketone) RouteB->StepB1 StepC1 Pd-Catalyzed Coupling (Pd(OAc)2, BINAP) RouteC->StepC1 StepA2 2. Acidic Deprotection (TFA or HCl) StepA1->StepA2 Product Final Product (Free Base) StepA2->Product StepB2 2. Reductive Amination (NH4OAc, NaBH3CN) StepB1->StepB2 StepB2->Product StepC1->Product

Caption: Decision matrix for synthesizing this compound showing the three primary pathways.

References

  • Liu, Z., & Zhou, W. (2017).[2] An improved process for the synthesis of antidiabetic drug trelagliptin succinate. Organic Process Research & Development. Retrieved from [Link] (Industrial SNAr protocol for aminopiperidine-benzonitrile coupling).

  • Lancaster, B. M. J., et al. (2021).[3] 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.[3] Molbank, 2021(4), M1302. Retrieved from [Link] (Mechanistic insights on nucleophilic substitution on benzonitriles).

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[4][5][6] Retrieved from [Link] (General catalytic cycle and ligand selection).

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC Technical Report. Retrieved from [Link] (Piperidine ketone reactivity and reductive amination precedents).

Sources

Benchmarking Catalytic Efficacy in the Synthesis of 4-(4-Aminopiperidin-1-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 281234-90-0)

As a Senior Application Scientist, I frequently encounter challenges in scaling and optimizing C(sp2)–N bond formations. The 4-aminopiperidine scaffold is a privileged motif in modern pharmacophores, often utilized in the development of PARP inhibitors and antipsychotics. Synthesizing this compound requires coupling the secondary amine of a protected piperidine with a benzonitrile electrophile, followed by deprotection.

This guide objectively benchmarks the yields, impurity profiles, and mechanistic causalities of different catalytic systems to help you select the optimal synthetic route for your campaign.

Mechanistic Context & Catalyst Causality

The synthesis of aryl amines typically relies on either metal-free Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed Buchwald-Hartwig Amination .

While S_NAr is operationally simple, it requires the more expensive 4-fluorobenzonitrile and harsh thermal conditions (often >120°C in DMSO), which can lead to degradation and colored impurities. Transitioning to a Pd-catalyzed Buchwald-Hartwig cross-coupling utilizing 4-bromobenzonitrile allows for milder conditions and broader functional group tolerance .

However, not all Palladium catalysts are created equal. The causality of your reaction's success lies directly in ligand architecture :

  • 1st/2nd Generation Ligands (e.g., BINAP): Bidentate phosphine ligands often struggle with secondary amines due to steric crowding during the reductive elimination step. This bottleneck allows competing side reactions, such as

    
    -hydride elimination, leading to hydrodehalogenation byproducts .
    
  • 3rd Generation Ligands (e.g., XPhos, RuPhos): Monodentate, bulky dialkylbiaryl phosphines create a highly active, monoligated Pd(0) species. The steric bulk of the lower aryl ring forces the amine and aryl groups into close proximity, drastically lowering the activation energy required for reductive elimination and suppressing off-target pathways .

CatalyticCycle Pd0 Active Pd(0)L_n Catalyst (Monoligated Species) OxAdd Oxidative Addition [Pd(II) Aryl Complex] Pd0->OxAdd 4-Bromobenzonitrile AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord 4-N-Boc-aminopiperidine + Base RedElim Reductive Elimination [C-N Bond Formation] AmineCoord->RedElim Base-HBr RedElim->Pd0 Protected Product

Buchwald-Hartwig catalytic cycle for C-N bond formation.

Yield Benchmarking & Catalyst Comparison

The following data summarizes the benchmarking of various catalytic systems for the coupling of 4-bromobenzonitrile with 4-N-Boc-aminopiperidine (Note: S_NAr baseline uses 4-fluorobenzonitrile).

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observations / Causality
Metal-Free (S_NAr) NoneK₂CO₃DMSO12082%Requires fluoro-arene. High heat causes minor degradation.
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene10068%Sluggish reductive elimination; hydrodehalogenation observed.
Pd(OAc)₂ (2 mol%)XPhosCs₂CO₃1,4-Dioxane9088%Bulky biaryl ligand accelerates coupling; fewer side reactions.
RuPhos Pd G3 (1 mol%)RuPhosLiHMDSTHF6596% Rapid precatalyst activation; lowest temp, highest purity.

Experimental Protocol: RuPhos Pd G3 Catalyzed Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual and analytical cues are embedded within the steps to confirm mechanistic milestones.

Workflow Prep Reagent Prep (Glovebox) Reaction Cross-Coupling (65°C, THF) Prep->Reaction Workup Aqueous Workup (EtOAc/H2O) Reaction->Workup Deprotect Boc Deprotection (TFA/DCM) Workup->Deprotect Purify Chromatography & Validation Deprotect->Purify

Self-validating experimental workflow for this compound synthesis.

Step-by-Step Methodology

Step 1: Catalyst and Reagent Preparation

  • Action: In an oven-dried Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 equiv), 4-N-Boc-aminopiperidine (1.2 equiv), RuPhos Pd G3 (1 mol%), and LiHMDS (1.5 equiv).

  • Self-Validation: Ensure the base (LiHMDS) is free-flowing. Clumping indicates moisture degradation, which will prematurely quench the active catalyst.

Step 2: Solvent Addition and Degassing

  • Action: Add anhydrous THF (0.2 M relative to the aryl bromide). Sparge the solution with dry N₂ or Argon for 10 minutes.

  • Causality: Palladium(0) is highly susceptible to oxidation. Thorough degassing prevents the irreversible formation of inactive Pd(II) oxides.

Step 3: Catalytic Activation and Heating

  • Action: Heat the reaction mixture to 65°C.

  • Self-Validation (Critical): As the RuPhos Pd G3 precatalyst undergoes activation (deprotonation by LiHMDS and reductive elimination of the carbazole leaving group), the solution will transition from a deep red/brown to a clear, pale yellow . This visual cue confirms the active monoligated Pd(0) species has successfully formed. If the solution turns opaque black, Pd-black has precipitated, indicating oxygen ingress or catalyst death.

Step 4: Reaction Monitoring

  • Action: Stir at 65°C for 2-4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the aryl bromide signal (m/z 181/183) disappears and the Boc-protected intermediate appears (m/z 302.18 [M+H]⁺).

Step 5: Workup and Boc-Deprotection

  • Action: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Dissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA, 20% v/v). Stir at room temperature for 1 hour.

  • Self-Validation: LC-MS will show the quantitative shift from m/z 302.18 to the final this compound product mass (m/z 202.13 [M+H]⁺ ). Concentrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the final product.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic Synthesis URL:[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

Safety Operating Guide

4-(4-Aminopiperidin-1-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, step-by-step disposal procedures for 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS: 281234-90-0).[1] It is designed for researchers and drug development professionals handling this intermediate, particularly in the synthesis of pharmaceutical agents like Paltusotine.

The protocols below prioritize safety, regulatory compliance (RCRA/EPA), and environmental stewardship .

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream against the specific hazards of the compound.[2]

PropertyDetail
Chemical Name This compound
CAS Number 281234-90-0
Molecular Formula C₁₂H₁₅N₃
Functional Groups Primary Amine, Tertiary Amine (Piperidine), Nitrile (Cyano)
Physical State Solid (typically off-white to pale yellow powder)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Critical Safety Insight: This molecule contains both a basic amine and a nitrile group.[1] While benzonitriles are generally more stable than aliphatic nitriles, strict segregation from strong acids is required to prevent the theoretical risk of liberating hydrogen cyanide (HCN) gas or generating excessive heat through acid-base neutralization.[1]

Pre-Disposal Segregation & Packaging

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams immediately upon generation.[1]

The Segregation Protocol (Self-Validating System)
  • Rule 1 (The pH Check): Never mix this compound with acidic waste streams (pH < 4).[1] The amine function will protonate exothermically; the nitrile function poses a toxicity risk under extreme acidic hydrolysis.

  • Rule 2 (Oxidizer Check): Segregate from strong oxidizers (e.g., permanganates, peroxides) to prevent uncontrolled oxidation of the amine.

  • Rule 3 (Phase Separation): Do not dissolve solid waste to make it "liquid waste." Dispose of the solid as solid hazardous waste to minimize solvent usage and disposal costs.

Waste Stream Classification
Waste TypeCompositionContainer TypeLabeling Requirement
Solid Waste Pure compound, expired stocks, spills absorbed on media.[1]High-density polyethylene (HDPE) wide-mouth jar.[1]"Hazardous Waste: Toxic, Irritant (Solid)"
Liquid Waste (A) Mother liquors (e.g., DCM, Methanol, Ethyl Acetate).HDPE or Glass Carboy (Safety Coated).[1]"Organic Waste (Halogenated or Non-Halogenated)"
Liquid Waste (B) Aqueous washes (Basic/Neutral).[1][3]HDPE Carboy."Aqueous Waste (Basic, pH > 7)"
Debris Contaminated gloves, weigh boats, paper towels.Clear heavy-duty polyethylene bag (doubled).[1]"Contaminated Lab Debris"

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired reagent, excess synthesis product.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.[1][4][5]

  • Container Selection: Select a clean, compatible wide-mouth container (polyethylene or glass).[1]

  • Transfer: Transfer the solid carefully to avoid dust generation. Do not sweep dust into the general trash.

  • Labeling: Affix a hazardous waste label.

    • Constituents: this compound.[1][6][7][8]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: HPLC effluent, mother liquors from recrystallization.

  • Characterize the Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Check pH: Ensure the mixture is neutral or basic . If acidic, neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before adding to the waste container to prevent container pressurization.

  • Transfer: Pour into the appropriate organic waste carboy using a funnel.

    • Note: Do not fill containers >90% full to allow for thermal expansion.[1]

  • Log Entry: Record the approximate concentration of the benzonitrile derivative on the waste tag.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Use a NIOSH-approved N95 or P100 respirator if outside a fume hood.[1]

  • Containment: Cover the spill with a generic chemical spill absorbent (e.g., vermiculite or chemically treated pads).

    • Contraindication: Do not use acidic absorbents.[1]

  • Collection: Scoop the absorbed material into a hazardous waste bag/pail. Label as "Hazardous Waste - Spill Debris (Contains Nitriles/Amines)."[1]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Dispose of wipes as contaminated debris.[1]

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this compound waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound or Spill) StateCheck->Solid Pure/Spill Liquid Liquid Waste (Solutions/Mixtures) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace SolidBin Hazardous Solid Waste Drum (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Warning CRITICAL: NO ACIDS Prevent HCN/Exotherm Liquid->Warning DebrisBin Chemically Contaminated Debris Bin Debris->DebrisBin Halo Halogenated Organic Waste Stream SolventCheck->Halo DCM, Chloroform NonHalo Non-Halogenated Organic Waste Stream SolventCheck->NonHalo MeOH, EtOAc, DMSO Aqueous Aqueous Waste (Check pH > 7) SolventCheck->Aqueous Water/Buffer

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly listed as a P-list or U-list waste by its specific CAS number.[1] However, it is regulated based on its characteristics and chemical class.

  • Waste Coding Strategy:

    • Characteristic Waste: If the waste exhibits toxicity (via TCLP) or ignitability (if in flammable solvent), apply codes D001 (Ignitable) or D003 (Reactive - only if cyanide generation is proven possible, though unlikely for this stable solid).[1]

    • Best Practice: Most pharmaceutical R&D facilities classify this as "Non-Regulated Hazardous Waste" or assign a state-specific hazardous waste code for "Toxic Organic Solids."[1]

    • Benzonitrile Parent: While Benzonitrile (CAS 100-47-0) is not a U-listed waste (unlike Benzene U019), it is a hazardous substance.[1] Treat derivatives with equal caution.

Emergency Procedures

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][9][10] Remove contact lenses.[1][9][11] Consult a physician immediately (H319).

  • Skin Contact: Wash with plenty of soap and water.[9][11] If irritation occurs, seek medical advice (H315).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to the nitrile functionality. Immediately call a Poison Center.[1][9][12]

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 139299805, Paltusotine Hydrochloride. Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved March 2, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 2, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminopiperidin-1-yl)benzonitrile
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Reactant of Route 2
4-(4-Aminopiperidin-1-yl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.